molecular formula C4H4N2O B031687 1H-Pyrazole-3-carbaldehyde CAS No. 3920-50-1

1H-Pyrazole-3-carbaldehyde

Cat. No.: B031687
CAS No.: 3920-50-1
M. Wt: 96.09 g/mol
InChI Key: ICFGFAUMBISMLR-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carbaldehyde (CAS 3029-83-6) is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry and pharmaceutical research. Its structure incorporates both a pyrazole ring, a privileged scaffold in drug design, and an aldehyde functional group, which serves as a highly reactive handle for synthetic diversification. This compound is a key precursor in the synthesis of a wide array of biologically active molecules, particularly through condensation reactions to form Schiff bases, or as a starting material for the preparation of pyrazole-fused heterocycles. Researchers utilize this compound extensively in the development of potential kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds, leveraging the pyrazole core's ability to participate in key pharmacophore interactions. The aldehyde group allows for efficient generation of combinatorial libraries for high-throughput screening, accelerating the discovery of novel lead compounds. Its mechanism of action in final active compounds is highly context-dependent, but often involves hydrogen bonding and dipole interactions within enzyme active sites, making it a crucial fragment for structure-activity relationship (SAR) studies. This reagent is provided exclusively for use in laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFGFAUMBISMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959979
Record name 1H-Pyrazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-50-1
Record name 1H-Pyrazole-3-carbaldehyde
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Record name 1H-Pyrazole-3-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Pyrazole-3-carbaldehyde: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. This versatile heterocyclic aldehyde is a crucial building block in medicinal chemistry and materials science, valued for its reactivity and the biological activity of its derivatives.

Chemical Structure and Identification

This compound is an organic compound featuring a five-membered pyrazole ring with a carbaldehyde group attached at the 3-position. The presence of both the aromatic heterocyclic ring and the reactive aldehyde group makes it a valuable intermediate in organic synthesis.

IdentifierValue
IUPAC Name This compound
CAS Number 3920-50-1[1][2]
Molecular Formula C₄H₄N₂O[1][2][3]
Molecular Weight 96.09 g/mol [1][2][3]
SMILES String O=Cc1cc[nH]n1[3]
InChI Key ICFGFAUMBISMLR-UHFFFAOYSA-N[3]
Appearance Light brown to yellow solid[1]
Storage Store at 0-8°C[1], under inert gas (nitrogen or Argon) at 2-8°C[4]

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of this compound are summarized below.

PropertyValue
Form Solid[3]
Purity ≥ 95% (HPLC)[1]
Storage Class 11 - Combustible Solids[3]

Note: Specific values for melting point and boiling point are not consistently available for this compound itself, with data often referring to its derivatives like 1-Methyl-1H-pyrazole-3-carbaldehyde (Boiling Point: 218.9±13.0°C)[4] or 3-Phenyl-1H-pyrazole-4-carboxaldehyde (Melting Point: 142-147 °C).

Experimental Protocols

Synthesis of this compound

The synthesis of pyrazole carbaldehydes is often achieved through methods like the Vilsmeier-Haack reaction or the oxidation of corresponding alcohols.[5][6]

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. For pyrazole-carbaldehydes, this typically involves the cyclization of hydrazones using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[7][8][9]

  • Step 1: Hydrazone Formation: A substituted acetophenone is condensed with a hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., concentrated HCl), and refluxed for several hours.[7][9]

  • Step 2: Vilsmeier Cyclization: The resulting hydrazone is treated with the Vilsmeier-Haack reagent (POCl₃ and DMF).[8][9] The reaction mixture is typically stirred at an elevated temperature (e.g., 60-90°C) for several hours.[7][9]

  • Step 3: Work-up: The reaction is quenched by pouring it into crushed ice and neutralized with a base like sodium bicarbonate (NaHCO₃).[9] The precipitated product is then filtered, dried, and purified, often by recrystallization from a suitable solvent like methanol.[9]

Method 2: Oxidation of 1H-Pyrazol-3-ylmethanol

This method involves the selective oxidation of the primary alcohol group of the corresponding pyrazole methanol to an aldehyde.

  • Reactants: 1H-Pyrazol-3-ylmethanol and a suitable oxidizing agent.

  • Procedure: A mild oxidizing agent is used to prevent over-oxidation to the carboxylic acid. The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the aldehyde.

  • Monitoring: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a pyrazole ring, characteristic signals for the protons on the ring and the aldehyde proton (typically around δ 9.4-10.09 ppm) are expected.[7][9]

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the aldehyde group typically appears significantly downfield (around δ 182.9 ppm).[7]

  • General Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz).[7] Tetramethylsilane (TMS) is commonly used as an internal standard.[7]

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Signals: Key absorption bands would include a strong C=O stretch for the aldehyde (around 1695 cm⁻¹) and C=N stretching for the pyrazole ring.[7][9]

  • General Protocol: The IR spectrum can be recorded using a KBr pellet method for solid samples or as a thin film for liquids on an FTIR spectrometer.[9]

Reactivity and Applications

This compound is a valuable synthon due to its dual reactivity. The aldehyde group can participate in various reactions such as condensation, oxidation, reduction, and the formation of Schiff bases.[1][2] The pyrazole ring itself can be further functionalized.

This compound serves as a critical intermediate in the development of a wide range of biologically active molecules.[1][10]

  • Pharmaceuticals: It is a key building block for synthesizing pyrazole derivatives with demonstrated anti-inflammatory, anti-cancer, and antimicrobial properties.[1][11] The pyrazole scaffold is present in several FDA-approved drugs.[10]

  • Agrochemicals: It is utilized in the creation of herbicides and fungicides, contributing to crop protection.[1][11]

  • Materials Science: The compound is explored for its potential in creating novel polymers and resins.[1]

  • Metal-Organic Chemistry: It can be used as a raw material for synthesizing Schiff base ligands for metal-organic compounds.[2]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and application of this compound.

Synthesis_and_Characterization start Starting Materials (e.g., Hydrazone Precursor) reaction Synthesis (e.g., Vilsmeier-Haack Reaction) start->reaction product Crude this compound reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product analysis Spectroscopic Analysis (NMR, IR, MS) final_product->analysis confirmation Structure Confirmed analysis->confirmation

Caption: General workflow for the synthesis and characterization of this compound.

Drug_Development_Pathway cluster_reactions Chemical Modifications cluster_derivatives Resulting Bioactive Derivatives core This compound (Building Block) condensation Condensation Reactions core->condensation cyclization Cyclization Reactions core->cyclization schiff_base Schiff Base Formation core->schiff_base anti_inflammatory Anti-inflammatory Agents condensation->anti_inflammatory anti_cancer Anti-cancer Agents condensation->anti_cancer cyclization->anti_inflammatory cyclization->anti_cancer agrochemicals Agrochemicals (Fungicides, Herbicides) schiff_base->agrochemicals

Caption: Role of this compound as a precursor in drug and agrochemical development.

References

An In-depth Technical Guide to 1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3-carbaldehyde, with the CAS number 3920-50-1, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde group and a pharmacologically significant pyrazole core, renders it an invaluable intermediate in the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug discovery and agrochemical research. The information is presented to support researchers and scientists in leveraging the full potential of this versatile molecule.

Introduction

Pyrazoles are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions. This compound serves as a crucial starting material for the synthesis of a diverse range of pyrazole derivatives, including those with anti-inflammatory, anti-cancer, and kinase inhibitory activities.[1][2] Its aldehyde functionality allows for a multitude of chemical transformations, such as condensation, cyclization, and reductive amination, making it a versatile tool for the construction of complex molecular architectures.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3920-50-1[3]
Molecular Formula C₄H₄N₂O[3]
Molecular Weight 96.09 g/mol [3]
Appearance Light brown to yellow solid/powder[1]
Melting Point 149-153 °C[1]
Boiling Point ~300 °C (Predicted)[1]
Density 1.323 g/cm³[1]
Solubility Soluble in polar solvents (e.g., acetonitrile, DMSO); slightly soluble in water.[1]
Storage Store at 2-8 °C under an inert atmosphere.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two most common and practical methods are the oxidation of a precursor alcohol or carboxylic acid and the Vilsmeier-Haack formylation of a suitable hydrazone.

Oxidation of (1H-pyrazol-3-yl)methanol or 1H-pyrazole-3-carboxylic acid

This method involves the oxidation of a pre-functionalized pyrazole. The overall workflow is depicted below.

G cluster_0 Synthesis via Oxidation A Ethyl 1H-pyrazole-3-carboxylate B 1H-pyrazole-3-carboxylic acid A->B Alkaline Hydrolysis C This compound B->C Oxidation

Caption: Synthesis of this compound via oxidation.

Experimental Protocol: Synthesis of 1H-pyrazole-3-carboxylic acid from Ethyl 1H-pyrazole-3-carboxylate [1]

  • In a round-bottom flask, dissolve ethyl 1H-pyrazole-3-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (1-2 M).

  • Reflux the mixture for 4-6 hours.

  • After cooling, acidify the reaction mixture to precipitate 1H-pyrazole-3-carboxylic acid.

  • Filter, wash with cold water, and dry the product.

Experimental Protocol: Oxidation of 1H-pyrazole-3-carboxylic acid to this compound [1]

  • Dissolve 1H-pyrazole-3-carboxylic acid in a polar solvent such as acetonitrile or DMSO.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an oxidizing agent, such as sodium hypochlorite or chlorine dioxide, while maintaining the low temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles. While often employed for the synthesis of pyrazole-4-carbaldehydes, it can be adapted for the 3-carbaldehyde isomer. The general principle involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[4][5][6]

G cluster_1 Vilsmeier-Haack Synthesis A Substituted Hydrazone C Cyclization & Formylation A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D This compound Derivative C->D

Caption: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: General Procedure for Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes [4]

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) with stirring.

  • Add the appropriate hydrazone precursor to the Vilsmeier-Haack reagent.

  • Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • Filter the precipitated product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Spectroscopic Data

SpectroscopyCharacteristic Signals
¹H NMR Aldehyde proton (CHO) singlet around δ 9.1-9.9 ppm. Pyrazole ring protons as doublets or multiplets in the aromatic region. NH proton as a broad singlet at lower field.
¹³C NMR Carbonyl carbon (C=O) signal in the range of δ 180-190 ppm. Pyrazole ring carbons in the aromatic region.
IR (KBr, cm⁻¹) C=O stretching of the aldehyde group around 1670-1690 cm⁻¹. C=N stretching of the pyrazole ring around 1590-1600 cm⁻¹. N-H stretching as a broad band.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (96.09).

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the reactivity of its aldehyde group, which can undergo a variety of transformations.

G cluster_0 Key Reactions A This compound B Condensation A->B With active methylene compounds C Cyclization A->C With dinucleophiles D Reductive Amination A->D With amines/NaBH₄ E Oxidation A->E To Carboxylic Acid F Reduction A->F To Alcohol

Caption: Key reactions of this compound.

Role in the Synthesis of Bioactive Molecules

The pyrazole nucleus is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. This compound and its derivatives serve as starting materials for the synthesis of these complex molecules. The general strategy involves modifying the aldehyde group to introduce various side chains that can interact with the kinase active site.

Application Example: Synthesis of Pyrazole-Based Kinase Inhibitors

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore for kinase inhibition. This compound can be a precursor to 3-aminopyrazole, a key component in the synthesis of such inhibitors. The aldehyde can be converted to an oxime, which is then reduced to the amine. This amine can subsequently be reacted with a substituted pyrimidine to build the core scaffold of the kinase inhibitor.

Agrochemical Applications

Beyond pharmaceuticals, this compound is used in the development of modern agrochemicals.[2] Its derivatives have shown promise as effective herbicides and fungicides, contributing to crop protection and improved agricultural yields.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its straightforward synthesis and the reactivity of its aldehyde group allow for the construction of a wide range of complex and biologically active molecules. This guide provides a solid foundation of its properties, synthesis, and reactivity for researchers and scientists looking to explore the potential of this important building block in their work.

References

Spectroscopic Data of 1H-Pyrazole-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document compiles and presents key spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear and concise reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde H (CHO)~9.4Singlet-
Pyrazole H4~8.2Singlet-
Pyrazole NHVariableBroad Singlet-

¹³C NMR (Carbon NMR) Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C=O (Aldehyde)~185.0
C3 (Pyrazole ring)~140.0
C4 (Pyrazole ring)~110.0
C5 (Pyrazole ring)~135.0
Infrared (IR) Spectroscopy
Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Pyrazole)3400 - 3100Medium, Broad
C-H Stretch (Aromatic/Aldehyde)3100 - 3000 / 2900 - 2700Medium / Weak
C=O Stretch (Aldehyde)1710 - 1685Strong
C=N Stretch (Pyrazole)1600 - 1585Medium
C=C Stretch (Pyrazole)1500 - 1400Medium
Mass Spectrometry (MS)
ParameterValue
Molecular FormulaC₄H₄N₂O
Molecular Weight96.09 g/mol [1][2]
Nominal Mass96 u
Major Fragment (m/z)68 (Loss of CO)
Major Fragment (m/z)67 (Loss of N₂H)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[3]

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Spectral width: 0-12 ppm

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place a small amount of this compound (1-2 mg) in an agate mortar.

  • Add approximately 100-200 mg of dry potassium bromide (KBr).

  • Gently grind the mixture to a fine, uniform powder.

  • Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Spectrum Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 30-200.

    • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of 1H-Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its aldehyde functional group and pyrazole core make it a valuable intermediate for creating more complex, biologically active molecules.[1] However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation/Damage2A / 1
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3
Acute Toxicity (Oral)4 or 5

Source:[2][3]

Table 2: Hazard Statements and Pictograms

PictogramGHS CodeHazard Statement
Corrosion, Exclamation markGHS05, GHS07Danger
H315Causes skin irritation.[2]
H318 / H319Causes serious eye damage / Causes serious eye irritation.[2][3]
H335May cause respiratory irritation.[2]
H302Harmful if swallowed.[3]

Source:[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₄N₂O
Molecular Weight96.09 g/mol
AppearanceSolid[4]
Flash Point139.67°C (closed cup)[2]
Storage Temperature≤4°C[2]
Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The following table outlines the recommended personal protective equipment when handling this chemical.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Skin ProtectionWear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Do not breathe dust or fumes.[7]

  • Wash hands thoroughly after handling.[5][6]

  • Keep away from heat, sparks, and open flames.[2]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • It is recommended to store under an inert gas, such as nitrogen, at a temperature of ≤4°C.[2]

  • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 5: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5]
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2][5][6]
Eye Contact Immediately rinse with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][6]
Accidental Release and Disposal

Spill Cleanup:

  • For minor spills, clean up immediately.[7]

  • Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[5][7]

  • Use an inert absorbent material (e.g., sand, diatomite) to cover the spill.[2]

  • Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[2][7]

  • Avoid generating dust.[7]

  • Wash the spill area with soap and water.[7]

  • Prevent the spillage from entering drains or water courses.[5][7]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, carbon dioxide, or sand. Avoid using a direct stream of water as it may spread the fire.[2][5]

  • Specific Hazards: Combustion may produce toxic nitrogen oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Experimental Protocols

General Protocol for Safe Handling of this compound in a Laboratory Setting

This protocol outlines the general steps for safely handling this compound powder for use in a chemical reaction.

  • Preparation and Risk Assessment:

    • Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and personal protective equipment.

    • Confirm the location and operational status of the nearest safety shower and eyewash station.

  • Weighing the Compound:

    • Perform all weighing operations inside a chemical fume hood.

    • Wear the prescribed PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Place a weigh boat on an analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.

    • Securely close the storage container immediately after use.

  • Dissolving and Transfer:

    • Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

    • If transferring the solid directly to a reaction vessel, use a powder funnel.

    • Rinse the weigh boat with a small amount of the solvent to ensure the complete transfer of the compound.

  • Running the Reaction:

    • Conduct the reaction in a closed system or under a reflux condenser within the fume hood.

    • Monitor the reaction as per the specific experimental procedure.

  • Work-up and Purification:

    • Handle all subsequent steps, including extraction, filtration, and chromatography, within the fume hood.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Dispose of all waste, including unused compound, contaminated materials, and reaction byproducts, according to institutional and regulatory guidelines for hazardous chemical waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment risk_assessment 1. Risk Assessment ppe 2. Don PPE risk_assessment->ppe setup 3. Prepare Fume Hood & Equipment ppe->setup weigh 4. Weigh Compound setup->weigh dissolve 5. Dissolve/Transfer to Reaction weigh->dissolve react 6. Conduct Reaction dissolve->react decontaminate 7. Decontaminate Equipment react->decontaminate dispose 8. Dispose of Waste decontaminate->dispose remove_ppe 9. Doff PPE & Wash Hands dispose->remove_ppe

Caption: Workflow for Safely Handling this compound.

safety_hierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of Controls for Chemical Safety.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazole-3-carbaldehyde

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core is a prominent scaffold in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] The aldehyde functional group provides a reactive handle for synthesizing a wide array of derivatives, including Schiff bases and other complex molecules with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.[3][4] A thorough understanding of its solubility and stability is paramount for its effective use in drug design, process development, and formulation.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for its assessment, and contextualizes its importance within drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₄H₄N₂O[3][4][5]
Molecular Weight 96.09 g/mol [3][4][5]
Appearance Brown powder / Light brown to yellow solid[3][4]
Melting Point 149-153 °C[3]
Boiling Point ~300 °C (Predicted)[3]
Density 1.323 g/cm³ (Predicted)[3]
CAS Number 3920-50-1[3][4]

Solubility Profile

The solubility of this compound is crucial for its application in synthesis, purification, and biological assays. While precise quantitative data is sparse in publicly available literature, its qualitative solubility has been described.

Qualitative Solubility Data

SolventSolubilityReference
WaterSlightly soluble[3]
AcetonitrileSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Diethyl EtherSoluble (Implied for water-soluble compounds)[6]
EthanolSoluble (General for pyrazoles)[7]
MethanolSoluble (General for pyrazoles)[7]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method, based on the isothermal shake-flask method, can be employed.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, phosphate-buffered saline pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Shake at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Extract clear supernatant C->D E Dilute sample to known volume D->E F Analyze concentration via HPLC E->F G Calculate solubility (e.g., mg/mL) F->G

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

This compound is known to be unstable under certain conditions, which can impact its storage, handling, and use in reactions.

Known Instabilities and Storage

ConditionStability/RecommendationReference
Temperature Unstable at room temperature. Avoid high temperatures.[3]
Light Should be stored away from light.[3]
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[3]
Reactivity Avoid contact with strong oxidants (e.g., hypochlorite).[3]
Recommended Storage 2-8 °C, sealed, under inert gas, protected from light.[3][4]
Experimental Protocol for Stability Assessment

A forced degradation study is essential to understand the chemical stability of the compound under various stress conditions.

Objective: To evaluate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Solvents (acetonitrile, water)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled ovens

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature (aldehydes can be highly unstable to base).

    • Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a set temperature (e.g., 60 °C).

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

    • Photostability: Expose the solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). Use a PDA detector to check for peak purity and an MS detector to help identify degradation products.

  • Data Evaluation: Calculate the percentage of remaining this compound at each time point relative to the initial (t=0) concentration. Determine the degradation rate and pathways.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis compound This compound Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) compound->acid base Basic (0.1M NaOH, RT) compound->base neutral Neutral (Water, 60°C) compound->neutral oxidative Oxidative (3% H₂O₂, RT) compound->oxidative photo Photolytic (Light Chamber) compound->photo sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC-PDA/MS sampling->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: General Workflow for a Forced Degradation (Stability) Study.

Relevance in Drug Discovery & Signaling Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs that target key signaling pathways.[1] Pyrazole derivatives have been successfully developed as inhibitors of various kinases, which are critical nodes in cell signaling cascades that are often dysregulated in diseases like cancer.

For example, Encorafenib, a pyrazole derivative, is a BRAF inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in treating certain types of melanoma. The pyrazole ring often serves to orient functional groups for optimal binding within the ATP-binding pocket of the target kinase.[8]

G Simplified MAPK Signaling Pathway Inhibition cluster_pathway MAPK Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf BRAF Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-Based Inhibitor (e.g., Encorafenib) Inhibitor->Raf

Caption: Inhibition of the MAPK pathway by a pyrazole-based drug.

Conclusion

This compound is a valuable reagent whose utility is governed by its solubility and stability. It is generally soluble in polar organic solvents but only slightly soluble in water. The compound is sensitive to heat, light, and strong oxidants, necessitating careful storage at refrigerated temperatures under an inert atmosphere. For researchers in drug development, conducting rigorous quantitative solubility and forced degradation studies, as outlined in this guide, is a critical step to ensure reliable and reproducible results in both synthesis and biological evaluation. The established importance of the pyrazole scaffold in targeting key cellular pathways underscores the continued need for a deep understanding of the fundamental properties of its derivatives.

References

Unlocking the Therapeutic Potential of Pyrazole-3-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its C3-carbaldehyde derivatives have emerged as versatile building blocks for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole-3-carbaldehydes, focusing on their potential in anticancer, anti-inflammatory, and antimicrobial therapies. We present a comprehensive summary of their biological activities, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Pyrazole-3-carbaldehydes are a class of heterocyclic compounds characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a formyl group at the C3 position. This unique structural arrangement provides a reactive handle for a variety of chemical transformations, enabling the generation of diverse molecular architectures with a wide spectrum of pharmacological activities.[1][2] The versatility of the pyrazole-3-carbaldehyde core has led to its investigation in numerous therapeutic areas, with promising results in oncology, inflammation, and infectious diseases.[3][4][5] This guide will delve into the key therapeutic applications, supported by scientific evidence, to provide a comprehensive overview for drug development professionals.

Therapeutic Applications

The biological activity of pyrazole-3-carbaldehyde derivatives is broad and potent. The subsequent sections will detail their applications in oncology, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Derivatives of pyrazole-3-carbaldehyde have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][6] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3]

Table 1: In Vitro Anticancer Activity of Pyrazole-3-Carbaldehyde Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 43 MCF7 (Breast)0.25[3]
Compound 22 MCF7 (Breast)2.82[3]
Compound 23 A549 (Lung)6.28[3]
Compound 37 MCF7 (Breast)5.21[3]
Compound 10e MCF-7 (Breast)11[7]
L2 CFPAC-1 (Pancreatic)61.7[8]
L3 MCF-7 (Breast)81.5[8]
Compound 5c HT-29 (Colon)6.43[9]
Compound 5c PC-3 (Prostate)9.83[9]
Compound 9e MCF7 (Breast)52.1 (Doxorubicin IC50)[5]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazole-3-carbaldehyde derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10][11][12] This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Compound 76 8.5--[1]
Compound 75 11.6--[1]
Compound 5u 1.79133.574.92[11]
Compound 5s 2.51183.072.95[11]
Compound 5r 3.23208.064.40[11]
Compound 5f 1.50>100>66.67[12]
Compound 6f 1.15>100>86.96[12]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole-3-carbaldehyde derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[4][5][13][14][15]

Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[4]
Compound 4 Streptococcus epidermidis0.25[4]
Compound 2 Aspergillus niger1[4]
Compound 21a Antibacterial (various)62.5-125[5]
Compound 21a Antifungal (various)2.9-7.8[5]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) Staphylococcus aureus1-8[14]
Compound 21c Multi-drug resistant bacteria0.25[15]
Compound 23h Multi-drug resistant bacteria0.25[15]

Key Signaling Pathways

The therapeutic effects of pyrazole-3-carbaldehyde derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses.[16][17] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several pyrazole derivatives have been shown to inhibit the NF-κB signaling cascade.[16][18]

NF_kB_Pathway Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription (IL-1β, TNF-α, IL-6) Nucleus->Gene induces Pyrazole Pyrazole Derivatives Pyrazole->IKK inhibit MAPK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation promotes Pyrazole Pyrazole Derivatives Pyrazole->Raf inhibit Pyrazole->MEK inhibit Vilsmeier_Haack_Workflow Start Start: Phenylhydrazone Reaction Reaction at 0-70°C Start->Reaction Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Reaction Workup Aqueous Work-up (Ice + Base) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Product: Pyrazole-3-carbaldehyde Purification->Product MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Pyrazole Derivatives (various conc.) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

1H-Pyrazole-3-carbaldehyde: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a stable pyrazole core, make it an invaluable synthon for the creation of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactions, and wide-ranging therapeutic applications of this compound and its derivatives, offering valuable insights for professionals engaged in drug discovery and development. The pyrazole ring itself is a well-established pharmacophore, present in numerous approved drugs, and its combination with a carbaldehyde functional group opens up a vast chemical space for the design of novel therapeutic agents.[1][2]

Synthesis of this compound and Its Derivatives

The primary and most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction typically involves the formylation of a corresponding phenylhydrazone using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[3][5] This process is widely utilized for its efficiency and applicability to a variety of substituted hydrazones, allowing for the generation of a diverse library of pyrazole-4-carbaldehyde derivatives.

Another synthetic approach involves the oxidation of the corresponding pyrazole-3-methanol. This method provides a direct route to the aldehyde, often employing mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Furthermore, multi-component reactions have gained traction for the synthesis of pyrazole derivatives due to their pot, atom, and step economy (PASE). These reactions allow for the construction of complex pyrazole-containing molecules in a single step from simple starting materials.

An alternative strategy for synthesizing ortho-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes begins with 1-phenyl-1H-pyrazol-3-ol.[5] This precursor can be converted to the corresponding triflate, which then undergoes palladium-catalyzed cross-coupling reactions to introduce various substituents at the 3-position.[5] Subsequent formylation at the 4-position yields the desired carbaldehyde.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases. These activities include anti-inflammatory, anti-cancer, antimicrobial, and enzyme inhibitory effects.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their anti-inflammatory properties, with some compounds exhibiting activity comparable to the standard drug diclofenac sodium.[6] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[7]

Anticancer Activity

The pyrazole scaffold is a key feature in many anticancer agents. Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to possess antiproliferative effects on cancer cells.[8] Their mechanism of action has been linked to DNA binding and potential kinase inhibition.[8] One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA.[8] Furthermore, indole-pyrazole hybrids have shown potent anti-breast cancer activity.[3]

Enzyme Inhibition

This compound derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

  • Carbonic Anhydrase Inhibitors: Novel pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[9] Some compounds exhibited potent inhibition with KI values in the nanomolar range.[9] Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of the enzyme.[9] Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and shown to be potent inhibitors of hCA I and II, with some exhibiting Ki values in the low micromolar to nanomolar range.[10]

  • 15-Lipoxygenase (15-LOX) Inhibitors: A series of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes.[11] Several of these compounds displayed significant inhibitory activity.

  • Monoamine Oxidase (MAO) Inhibitors: Certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of neurodegenerative diseases.[6]

Experimental Protocols

General Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

This protocol describes a common method for synthesizing pyrazole-4-carbaldehyde derivatives using the Vilsmeier-Haack reaction.[2]

  • Synthesis of Hydrazones: A mixture of a substituted acetophenone and a hydrazide is condensed to form the corresponding hydrazone.

  • Cyclization (Vilsmeier-Haack Reaction): The synthesized hydrazone is then cyclized using the Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.

  • Characterization: The newly synthesized compounds are characterized using techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) to confirm their structure.

Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The following procedure outlines the synthesis of a specific pyrazole carbaldehyde derivative.[11][12]

  • A mixture of β-acetyl naphthalene (0.03 mol) and phenylhydrazine (0.04 mol) in absolute ethanol (50 mL) with a few drops of glacial acetic acid is heated on a water bath for 30 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon cooling, the formed precipitate (phenyl hydrazone) is filtered, dried, and crystallized from ethanol.

  • The resulting phenyl hydrazone is then subjected to a Vilsmeier-Haack reaction to yield the target carbaldehyde.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
1H-Pyrazole-3-carboxamide derivativesAnticancerpym-5 showed the highest DNA-binding affinity (K(pym-5) = 1.06×10^5 M^-1) and DNA cleavage activity.[8]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivativesAntioxidant, Anti-inflammatoryCompounds 4c and 4e showed potent antioxidant and significant anti-inflammatory activity compared to the standard.[2]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesAnti-inflammatoryCompounds 4g, 4i, and 4k exhibited maximum activity comparable to diclofenac sodium.[6]
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivativesMAO-B Inhibition, Anti-inflammatoryCompound 3k exhibited anti-inflammatory activity comparable to indomethacin and MAO-B inhibitory activity.[6]
4,5-dihydro-1H-pyrazole-1-carbothioamide derivativesCarbonic Anhydrase InhibitionCompounds showed KI values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II.[9]
Pyrazole-carboxamides with sulfonamide moietyCarbonic Anhydrase InhibitionKi values were in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II.[10]

Visualizing Synthesis and Biological Interactions

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general synthetic workflow and a simplified signaling pathway.

G cluster_synthesis General Synthetic Workflow Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone Condensation Hydrazide Hydrazide Hydrazide->Hydrazone Pyrazole_Carbaldehyde This compound Derivative Hydrazone->Pyrazole_Carbaldehyde Cyclization Vilsmeier_Reagent Vilsmeier-Haack Reagent (DMF/POCl3) Vilsmeier_Reagent->Pyrazole_Carbaldehyde

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_pathway Simplified Signaling Pathway Inhibition Inflammatory_Stimulus Inflammatory Stimulus COX_Enzyme COX Enzyme Inflammatory_Stimulus->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole-based Inhibitor Pyrazole_Derivative->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by a pyrazole-based anti-inflammatory agent.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, ensures their continued importance in drug discovery research. The ability to modulate their properties through substitution allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for targeting a wide range of diseases, from inflammatory conditions and cancer to microbial infections and neurological disorders. Future research in this area will likely focus on the development of more selective and potent derivatives, as well as the exploration of novel therapeutic applications.

References

The Pivotal Role of 1H-Pyrazole-3-carbaldehyde in Modern Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile heterocyclic scaffold of 1H-pyrazole-3-carbaldehyde serves as a critical building block in the synthesis of a wide array of modern agrochemicals. Its unique chemical reactivity and the inherent biological activity of the pyrazole ring have positioned it as a privileged structure in the discovery and development of potent fungicides, herbicides, and insecticides. This technical guide delves into the synthesis, applications, and mechanisms of action of agrochemicals derived from this essential intermediate, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and synthetic workflows.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of fungicides derived from pyrazole structures are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively control a broad spectrum of plant diseases in crops such as cereals, fruits, and vegetables by disrupting the fungal mitochondrial respiratory chain. This compound is a key precursor for the synthesis of pyrazole carboxamides, a major group of SDHI fungicides.

Quantitative Data: Fungicidal Efficacy of Pyrazole Derivatives

The following table summarizes the in vitro fungicidal activity (EC50 values) of various pyrazole derivatives against several plant pathogens.

Compound IDTarget PathogenEC50 (µg/mL)Reference CompoundEC50 of Reference (µg/mL)
8j Alternaria solani3.06Boscalid-
B6 Rhizoctonia solani0.23Thifluzamide0.20
E1 Rhizoctonia solani1.1Boscalid2.2
226 Botrytis cinerea0.40--
226 Sclerotinia sclerotiorum3.54--
6w Rhizoctonia solani0.27Boscalid0.94
6c Fusarium graminearum1.94Fluopyram9.37
6f Botrytis cinerea1.93Fluopyram1.94
Mechanism of Action: SDHI Fungicides

Pyrazole carboxamide fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of ATP production ultimately leads to fungal cell death.[1]

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV O2 O₂ Complex_IV->O2 e- ATP_Synthase ATP Synthase Succinate Succinate Fumarate Fumarate Succinate->Fumarate H_flow Proton Gradient H_flow->ATP_Synthase H+ ADP ADP ATP ATP ADP->ATP SDHI Pyrazole Carboxamide Fungicide SDHI->Complex_II Inhibition

Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.

Herbicidal Applications: HPPD Inhibitors

Derivatives of this compound are also prominent in the development of herbicides that target the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] These herbicides are effective for controlling broadleaf weeds in various crops.

Quantitative Data: Herbicidal Efficacy of Pyrazole Derivatives

The following table presents the in vitro inhibitory activity (IC50 values) of pyrazole-based herbicides against Arabidopsis thaliana HPPD (AtHPPD).

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 of Reference (µM)
Z9 AtHPPD0.05Topramezone1.33
Z9 AtHPPD0.05Mesotrione1.76
Mechanism of Action: HPPD Inhibitor Herbicides

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a deficiency of these essential compounds, causing bleaching of new growth and ultimately leading to plant death.[1]

HPPD_Inhibition cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death HPPD->Bleaching Deficiency leads to Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol Tocopherol Homogentisate->Tocopherol Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD Inhibition

Mechanism of Action of HPPD-Inhibiting Pyrazole Herbicides.

Experimental Protocols: Synthesis of Pyrazole-Based Agrochemicals

The synthesis of agrochemicals from this compound and its precursors often involves multi-step processes. The following are generalized protocols for key synthetic transformations.

General Synthesis of a Pyrazole Ring (Knorr-Type)

A common method for forming the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Materials and Reagents:

  • 1,3-Diketone (1.0 eq)

  • Substituted hydrazine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

  • Add the substituted hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole product.

Synthesis of Pyrazole Carboxamides from 1H-Pyrazole-3-carboxylic acid

The conversion of a pyrazole carboxylic acid to a carboxamide is a crucial step in the synthesis of many SDHI fungicides.

Materials and Reagents:

  • 1H-Pyrazole-3-carboxylic acid derivative (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate amine (1.1 eq)

  • Triethylamine (Et₃N) or other base

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: Suspend the 1H-pyrazole-3-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous THF. In a separate flask, dissolve the desired amine and triethylamine in anhydrous THF. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis General Synthetic Workflow for Pyrazole Agrochemicals Start 1,3-Dicarbonyl + Hydrazine Pyrazole_Core Pyrazole Ring Formation (e.g., Knorr Synthesis) Start->Pyrazole_Core Pyrazole_Aldehyde This compound Pyrazole_Core->Pyrazole_Aldehyde Oxidation Oxidation Pyrazole_Aldehyde->Oxidation Carboxylic_Acid 1H-Pyrazole-3-carboxylic acid Oxidation->Carboxylic_Acid Amidation Amide Coupling Carboxylic_Acid->Amidation Final_Product Pyrazole Carboxamide (e.g., SDHI Fungicide) Amidation->Final_Product

A simplified workflow for the synthesis of pyrazole-based agrochemicals.

Conclusion

This compound and its derivatives are indispensable in the field of agrochemical research and development. The versatility of the pyrazole scaffold allows for the creation of a diverse range of molecules with potent fungicidal and herbicidal activities. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new, more effective, and environmentally benign crop protection agents based on this remarkable heterocyclic core.

References

Methodological & Application

Synthesis of 1H-Pyrazole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1H-pyrazole-3-carbaldehyde. While the Vilsmeier-Haack reaction is a powerful tool for the formylation of many heterocyclic compounds, its application to the direct synthesis of this compound from unsubstituted 1H-pyrazole is challenging due to regioselectivity issues. This note will first briefly discuss the regiochemical outcome of the Vilsmeier-Haack formylation of pyrazoles and then provide a detailed, reliable protocol for the synthesis of this compound via an alternative, more efficient route: the oxidation of 1H-pyrazol-3-ylmethanol.

Introduction

Pyrazolecarbaldehydes are versatile building blocks in medicinal chemistry and materials science. The aldehyde functionality serves as a synthetic handle for the introduction of diverse molecular fragments, enabling the construction of complex molecular architectures with a wide range of biological activities and material properties. Specifically, this compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and ligands for metal-organic frameworks.[1][2]

The Vilsmeier-Haack Reaction of Pyrazoles: A Note on Regioselectivity

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

While effective for many heterocycles, the direct Vilsmeier-Haack formylation of unsubstituted 1H-pyrazole does not yield the desired this compound. Instead, the reaction proceeds with high regioselectivity to afford the thermodynamically more stable 1H-pyrazole-4-carbaldehyde . This is due to the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack.

Caption: Regioselectivity of the Vilsmeier-Haack formylation of 1H-pyrazole.

Recommended Protocol: Synthesis of this compound via Oxidation of 1H-Pyrazol-3-ylmethanol

Given the regioselectivity limitations of the Vilsmeier-Haack reaction for this specific target, a more reliable and widely reported method is the oxidation of 1H-pyrazol-3-ylmethanol. This two-step procedure involves the synthesis of the alcohol precursor followed by its oxidation to the desired aldehyde.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1H-Pyrazol-3-ylmethanol cluster_step2 Step 2: Oxidation to this compound start1 Propargyl alcohol reaction1 [3+2] Cycloaddition start1->reaction1 reagent1 Diazomethane reagent1->reaction1 product1 1H-Pyrazol-3-ylmethanol reaction1->product1 reaction2 Oxidation product1->reaction2 product1_connector product1_connector reagent2 Manganese Dioxide (MnO₂) reagent2->reaction2 product2 This compound reaction2->product2 purification Purification (e.g., Column Chromatography) product2->purification

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 1H-Pyrazol-3-ylmethanol

Materials:

  • Propargyl alcohol

  • Diazomethane (handle with extreme caution, generated in situ)

  • Diethyl ether

  • Ice-salt bath

Procedure:

  • Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-nitroso-N-methylurea or a commercially available kit). Caution: Diazomethane is explosive and toxic. All operations must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Cool the ethereal solution of diazomethane to -10 °C in an ice-salt bath.

  • Slowly add a solution of propargyl alcohol in diethyl ether to the cooled diazomethane solution with gentle stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the yellow color of diazomethane indicates the completion of the reaction.

  • Carefully remove the solvent under reduced pressure to obtain crude 1H-pyrazol-3-ylmethanol. The product can be purified by distillation or used directly in the next step.

Step 2: Oxidation of 1H-Pyrazol-3-ylmethanol to this compound

Materials:

  • 1H-Pyrazol-3-ylmethanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1H-pyrazol-3-ylmethanol in a suitable solvent such as dichloromethane or chloroform.

  • Add activated manganese dioxide (a 5-10 fold excess by weight is recommended) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 24-48 hours), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with the solvent.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the oxidation of 1H-pyrazol-3-ylmethanol.

ParameterValue
Starting Material 1H-Pyrazol-3-ylmethanol
Oxidizing Agent Activated MnO₂
Solvent Dichloromethane
Reaction Time 24 - 48 hours
Yield 70 - 85%
Purity (after chromatography) >98%
Appearance White to off-white solid

Conclusion

While the Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, its application is governed by the electronic nature of the substrate. For the synthesis of this compound, the inherent regioselectivity of the Vilsmeier-Haack reaction on the pyrazole nucleus makes it an unsuitable method for direct formylation. The provided protocol, involving the oxidation of 1H-pyrazol-3-ylmethanol, offers a reliable and efficient alternative for obtaining the desired product in high yield and purity. This method is well-established and provides a practical route for researchers and professionals in the field of drug development and materials science to access this valuable synthetic intermediate.

References

Application Notes and Protocols for the Formylation of 1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylated pyrazoles, particularly pyrazole-4-carboxaldehydes, are pivotal building blocks in the synthesis of a wide array of functionalized molecules. Their versatile reactivity makes them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The pyrazole nucleus is a prominent scaffold in many biologically active compounds, and the introduction of a formyl group provides a chemical handle for further molecular elaboration. This document outlines detailed protocols for the formylation of 1H-pyrazoles, with a primary focus on the widely utilized Vilsmeier-Haack reaction.

Overview of Formylation Methods

Several methods exist for the formylation of pyrazoles, each with its own advantages and substrate scope.

  • Vilsmeier-Haack Reaction: This is the most common and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2][3][4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5] The reaction generally proceeds with high regioselectivity, favoring formylation at the C4 position of the pyrazole ring.[6]

  • Duff Reaction: This method is suitable for the formylation of activated aromatic and heteroaromatic compounds.[7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[7]

  • Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) to introduce a formyl group.

  • Formylation with Formaldehyde/Strong Base: In some cases, pyrazoles can be formylated using formaldehyde in the presence of a strong base, although this method is less common.

This document will provide a detailed protocol for the Vilsmeier-Haack reaction due to its broad applicability and high efficiency.

Detailed Protocol: Vilsmeier-Haack Formylation of 1H-Pyrazole

This protocol describes a general procedure for the synthesis of 1H-pyrazole-4-carboxaldehyde. It is important to note that reaction conditions may need to be optimized for specific substituted pyrazoles.

Materials and Reagents:

  • 1H-Pyrazole or substituted pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as a solvent)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base for neutralization

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Experimental Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, place anhydrous DMF (3-5 equivalents relative to the pyrazole). Cool the flask in an ice bath to 0 °C. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[4] The mixture may become viscous and white.

  • Reaction with Pyrazole: Dissolve the 1H-pyrazole (1 equivalent) in anhydrous DMF or another suitable anhydrous solvent like dichloromethane. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to a temperature between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the pyrazole substrate.[2][8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.[9]

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carboxaldehyde.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the substrates are sensitive to moisture or air.

Data Presentation: Examples of Pyrazole Formylation

The following table summarizes the reaction conditions and yields for the formylation of various pyrazole derivatives using the Vilsmeier-Haack reaction, as reported in the literature.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Reference
1-Phenyl-1H-pyrazolePOCl₃ (3), DMFDMF70-8021-Phenyl-1H-pyrazole-4-carbaldehyde65[10]
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃ (2-4), DMF (5-6)DMF1201-2.51,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes64-95[8]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃ (4), DMF (4)DMF70243-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde48[1]
Hydrazones of substituted acetophenonesPOCl₃ (3), DMFDMF80-9041,3-Disubstituted-1H-pyrazole-4-carbaldehydesGood[11][12]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 1H-pyrazole.

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazole 1H-Pyrazole Pyrazole->ReactionMix Add to Vilsmeier Reagent at 0 °C HeatedMix Heated Reaction ReactionMix->HeatedMix Heat (60-100 °C) Hydrolysis Hydrolysis (Ice) HeatedMix->Hydrolysis Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification FinalProduct Pure Pyrazole-4- carboxaldehyde Purification->FinalProduct

Caption: Workflow for the Vilsmeier-Haack formylation of 1H-pyrazole.

Application Notes

  • Regioselectivity: The Vilsmeier-Haack formylation of N-unsubstituted or N1-substituted pyrazoles typically occurs at the C4 position due to the electronic properties of the pyrazole ring.[6] For pyrazoles with substituents at both N1 and C3, formylation is still highly favored at C4.

  • Substituent Effects: The reactivity of the pyrazole ring towards Vilsmeier-Haack formylation is influenced by the nature of the substituents. Electron-donating groups on the pyrazole ring generally facilitate the reaction, while strong electron-withdrawing groups can decrease reactivity and may require harsher reaction conditions.[8]

  • Alternative Reagents: While POCl₃ is the most common reagent for generating the Vilsmeier reagent, other reagents such as oxalyl chloride or thionyl chloride can also be used in combination with DMF.[9]

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to insufficient heating, short reaction time, or low-quality anhydrous reagents. Ensure all glassware is dry and reagents are of high purity. Increasing the reaction temperature or time may improve the yield.

    • Side Reactions: In some cases, side reactions such as chlorination of the pyrazole ring can occur, especially with prolonged reaction times or high temperatures.[1] Careful monitoring of the reaction by TLC is crucial.

    • Difficult Purification: If the product is difficult to purify, consider alternative purification techniques such as crystallization or preparative TLC.

  • Scope: The Vilsmeier-Haack reaction is a versatile method applicable to a wide range of substituted pyrazoles, making it a valuable tool in combinatorial chemistry and drug discovery for generating libraries of pyrazole-based compounds.[2][11]

References

Application Notes and Protocols for the Preparation of Schiff Base Ligands from 1H-Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff base ligands derived from pyrazole scaffolds are a class of compounds with significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-known pharmacophore present in numerous commercial drugs.[1] The formation of an azomethine group (–C=N–) through the condensation of a primary amine with a pyrazole aldehyde extends the conjugation and introduces a key coordination site, making these ligands versatile for the synthesis of metal complexes with potential therapeutic and catalytic applications.[1][2]

This document provides detailed protocols for the synthesis of Schiff base ligands starting from 1H-Pyrazole-3-carbaldehyde and various aniline derivatives. It includes a general reaction scheme, experimental procedures, and characterization data.

General Reaction Scheme

The synthesis of Schiff base ligands from this compound involves a condensation reaction with a primary amine, typically a substituted aniline, in an alcoholic solvent. The reaction is often catalyzed by a few drops of acid.

Schiff_Base_Synthesis pyrazole_aldehyde This compound schiff_base Pyrazole Schiff Base Ligand pyrazole_aldehyde->schiff_base + R-NH2 Ethanol, Reflux (cat. Acetic Acid) aniline Substituted Aniline (R-NH2) aniline->schiff_base water Water (H2O)

Caption: General reaction scheme for the synthesis of Schiff base ligands.

Experimental Protocols

The following protocols are generalized from procedures for the synthesis of Schiff bases from substituted pyrazole-4-carbaldehydes and can be adapted for this compound.[3][4]

Protocol 1: General Synthesis of Pyrazole Schiff Base Ligands

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Crushed ice

  • Saturated sodium bisulfite solution

Procedure:

  • Dissolve this compound (0.01 mol) in 30 mL of absolute ethanol in a round-bottom flask.[5]

  • To this solution, add a solution of the substituted aniline (0.01 mol) in 20 mL of absolute ethanol dropwise with stirring.[3]

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[6]

  • Reflux the resulting mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][5]

  • After completion of the reaction, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.[3]

  • The solid Schiff base product that precipitates is collected by filtration.

  • Wash the solid product with cold water and then with a cold saturated sodium bisulfite solution to remove any unreacted aldehyde.[3]

  • Finally, wash the product again with cold water and dry it in a desiccator.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure Schiff base ligand.[3]

Characterization

The synthesized Schiff base ligands can be characterized by various spectroscopic methods and physical measurements.

  • Melting Point: Determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the absence of the aldehyde C=O and amine N-H stretches from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the Schiff base. The key signal to identify is the azomethine proton (-CH=N-) in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.

Data Presentation

The following tables summarize typical quantitative data for a series of hypothetical Schiff base ligands prepared from this compound and various substituted anilines, based on literature values for analogous compounds.[3][5]

Table 1: Physical and Analytical Data

Compound IDR-Group on AnilineMolecular FormulaYield (%)Melting Point (°C)
L1 HC₁₀H₉N₃85145-147
L2 4-OCH₃C₁₁H₁₁N₃O88148-150
L3 4-FC₁₀H₈FN₃87143-145
L4 4-BrC₁₀H₈BrN₃90155-157
L5 4-ClC₁₀H₈ClN₃89147-149

Table 2: Spectroscopic Data

Compound IDIR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) Azomethine (-CH=N-)¹³C NMR (δ, ppm) Azomethine (C=N)Mass Spectra (m/z) [M]⁺
L1 16158.68184.0171
L2 16188.65183.8201
L3 16208.70184.2189
L4 16148.67184.1249/251
L5 16168.69184.1205/207

Workflow and Signaling Pathways

The general workflow for the synthesis and characterization of these Schiff base ligands is outlined below. These ligands can subsequently be used to synthesize metal complexes for various applications, including as potential therapeutic agents. The interaction of such metal complexes with biological targets like DNA is a key area of investigation in drug development.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_application Application start Start Materials: This compound & Substituted Aniline reaction Condensation Reaction (Ethanol, Reflux) start->reaction purification Filtration, Washing & Recrystallization reaction->purification spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) purification->spectroscopy physical Physical Characterization (Melting Point, Yield) purification->physical complexation Metal Complexation spectroscopy->complexation bio_activity Biological Activity Screening (e.g., Antimicrobial, Anticancer) complexation->bio_activity drug_dev Drug Development Pathway bio_activity->drug_dev

Caption: Experimental workflow from synthesis to potential application.

signaling_pathway ligand Pyrazole Schiff Base Ligand complex Metal-Schiff Base Complex ligand->complex metal_ion Metal Ion (e.g., Cu(II), Ni(II)) metal_ion->complex dna Cellular Target (e.g., DNA) complex->dna Binding/Interaction apoptosis Biological Response (e.g., Apoptosis, Cell Cycle Arrest) dna->apoptosis therapeutic Therapeutic Effect apoptosis->therapeutic

Caption: Potential mechanism of action for metal complexes of pyrazole Schiff bases.

References

Application Notes and Protocols: 1H-Pyrazole-3-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1H-pyrazole-3-carbaldehyde and its derivatives as a core structural motif in the design and synthesis of potent and selective kinase inhibitors. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1] This document outlines synthetic strategies, quantitative inhibitory data, and the biological context of pyrazole-based kinase inhibitors targeting critical signaling pathways in diseases such as cancer.

I. Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole ring is a versatile heterocyclic scaffold that has been successfully incorporated into numerous FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor).[2] Its prevalence in drug discovery stems from its favorable physicochemical properties and its capacity to serve as a bioisosteric replacement for other heterocyclic systems. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within the kinase active site.[1] this compound, in particular, offers a reactive handle for the elaboration of diverse substituent groups, enabling the fine-tuning of inhibitor potency and selectivity.

II. Quantitative Data on Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of various pyrazole-based kinase inhibitors against their primary targets. This data highlights the broad applicability of the pyrazole scaffold in targeting different kinase families.

Compound Class/NameTarget Kinase(s)IC50 (nM)Reference
Pyrazolopyrimidine DerivativeJAK13.4
Pyrazolopyrimidine DerivativeJAK22.2[3]
Pyrazolopyrimidine DerivativeJAK33.5[3]
RuxolitinibJAK1~3[2]
RuxolitinibJAK2~3[2]
Gandotinib (LY2784544)JAK2Potent (specific value not provided)[1]
Imidazo[4,5-b]pyridine Derivative (28c)Aurora A67
Imidazo[4,5-b]pyridine Derivative (28c)Aurora B12710[4]
Pyrazole-Thiazolidinone Derivative (P-6)Aurora A110[1]
Pyrazole Derivative (10e)JAK2166[5]
Pyrazole Derivative (10e)JAK357[5]
Pyrazole Derivative (10e)Aurora A939[5]
Pyrazole Derivative (10e)Aurora B583[5]
Aminopyrazole Derivative (26n)JNK3<40[6]
Pyrazolo[3,4-g]isoquinoline (1b)Haspin57[7]
Pyrazolo[3,4-g]isoquinoline (1c)Haspin66[7]
AT7519CDK2Low nM[8]
Pyrazole-based CHK1 inhibitorCHK1<1[1]
Pyrazole-based CHK1 inhibitorCHK28[1]

III. Key Signaling Pathways

Understanding the signaling context of target kinases is crucial for rational drug design. Below are diagrams of key pathways often targeted by pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (inactive) Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation pSTAT STAT (active dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.[3][9][10]

Aurora_Kinase_Pathway G2_Phase G2 Phase Prophase Prophase G2_Phase->Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Condensation & Biorientation AuroraB->Chromosome SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Cleavage Cleavage Furrow Formation AuroraB->Cleavage

Caption: Role of Aurora kinases in mitosis.[2][11][12][13]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.[14][15][16][17][18]

IV. Experimental Protocols

General Workflow for Pyrazole-Based Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from this compound often involves a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow Start This compound Step1 Condensation Reaction (e.g., Knoevenagel, Wittig) Start->Step1 Intermediate1 α,β-Unsaturated Pyrazole Step1->Intermediate1 Step2 Cyclization or Further Functionalization Intermediate1->Step2 Intermediate2 Core Scaffold Step2->Intermediate2 Step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: General synthetic workflow.

Protocol 1: Generalized Synthesis of a Pyrazole-Core Inhibitor via Knoevenagel Condensation

This protocol describes a general method for the initial elaboration of this compound, a common first step in the synthesis of more complex pyrazole-based inhibitors.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, ammonium carbonate)

  • Solvent (e.g., ethanol, water)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the α,β-unsaturated pyrazole intermediate. This intermediate can then be carried forward for further synthetic transformations.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, will need to be optimized for specific substrates.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized pyrazole derivatives against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Synthesized pyrazole inhibitor

  • Assay buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO.

  • Reaction Mixture: In a microplate well, combine the assay buffer, the target kinase, and the substrate.

  • Inhibitor Addition: Add the diluted pyrazole inhibitor to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add ATP to the wells to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

V. Conclusion

This compound and its derivatives are invaluable building blocks in the synthesis of kinase inhibitors. The synthetic versatility of the pyrazole scaffold allows for the generation of large and diverse chemical libraries for screening against the human kinome. The data and protocols presented herein provide a foundation for researchers to design and evaluate novel pyrazole-based kinase inhibitors for therapeutic applications. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

Synthetic Routes to Substituted Pyrazole-3-carboxaldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole-3-carboxaldehydes are valuable synthetic intermediates in medicinal chemistry and drug discovery. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals due to its diverse biological activities. The carboxaldehyde functional group at the 3-position serves as a versatile handle for further molecular elaborations, enabling the synthesis of a wide array of complex heterocyclic systems and potential drug candidates. This document provides detailed application notes and protocols for the most common and effective synthetic routes to this important class of compounds.

Key Synthetic Strategies

Several robust methods have been established for the synthesis of substituted pyrazole-3-carboxaldehydes. The primary routes include:

  • Vilsmeier-Haack Formylation of Hydrazones: A widely used and versatile method involving the reaction of a ketone hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation in a single pot.

  • Oxidation of 3-Hydroxymethylpyrazoles: A straightforward approach where a pre-formed 3-hydroxymethylpyrazole is oxidized to the corresponding aldehyde using various oxidizing agents.

  • Multi-Component Reactions (MCRs): An efficient strategy that allows for the construction of the pyrazole ring and introduction of the carboxaldehyde precursor in a single step from simple starting materials.

I. Vilsmeier-Haack Formylation of Hydrazones

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and is particularly effective for the synthesis of pyrazole-4-carboxaldehydes from hydrazones.[1] A plausible mechanism involves the initial formation of the Vilsmeier reagent, which then reacts with the hydrazone to facilitate cyclization and subsequent formylation.[1]

Reaction Pathway

Vilsmeier_Haack_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Vilsmeier Reagent cluster_product Product ketone Substituted Acetophenone hydrazone Hydrazone Intermediate ketone->hydrazone + Hydrazine hydrazine Substituted Hydrazine hydrazine->hydrazone pyrazole Substituted Pyrazole-3-carboxaldehyde hydrazone->pyrazole + Vilsmeier Reagent (Cyclization & Formylation) dmf DMF vilsmeier [ClCH=N(Me)2]+Cl- dmf->vilsmeier + POCl3 pocl3 POCl3 pocl3->vilsmeier vilsmeier->pyrazole

Caption: Vilsmeier-Haack synthesis of pyrazole-3-carboxaldehydes.

Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde[2]

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of the appropriately substituted acetophenone (10 mmol) in ethanol (30 mL), add phenylhydrazine (10 mmol, 1.08 g).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 30 mmol, 4.59 g) dropwise to ice-cold N,N-dimethylformamide (DMF, 50 mmol, 3.65 g) with constant stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture for a further 30 minutes at the same temperature.

  • Add the previously synthesized hydrazone (10 mmol) portion-wise to the Vilsmeier reagent.

  • After the addition, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure 3-aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde.

Quantitative Data
EntryR¹ SubstituentR² SubstituentYield (%)Reference
1PhenylPhenyl72-78[2]
24-ChlorophenylPhenyl75[3]
34-NitrophenylPhenyl70[3]
44-MethylphenylPhenyl78[3]
53,5-DifluorophenylPhenylGood[2]

II. Oxidation of 3-Hydroxymethylpyrazoles

This two-step sequence involves the initial synthesis of a 3-hydroxymethylpyrazole, typically by reduction of a corresponding ester, followed by oxidation to the aldehyde. This method offers good control over the substitution pattern.

Reaction Workflow

Oxidation_Workflow start Substituted Pyrazole-3-carboxylate reduction Reduction (e.g., LiAlH4, DIBAL-H) start->reduction intermediate 3-Hydroxymethylpyrazole reduction->intermediate oxidation Oxidation (e.g., PCC, MnO2) intermediate->oxidation product Substituted Pyrazole-3-carboxaldehyde oxidation->product

Caption: Synthesis via oxidation of 3-hydroxymethylpyrazoles.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde[4]

Step 1: Reduction of Pyrazole-3-carboxylate

  • To a stirred solution of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (5 mmol) in dry tetrahydrofuran (THF, 30 mL) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and quench by the slow addition of 10% aqueous NaOH solution.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (1,5-diphenyl-1H-pyrazol-3-yl)methanol. Purify by column chromatography if necessary.

Step 2: Oxidation to Pyrazole-3-carbaldehyde

  • To a stirred solution of (1,5-diphenyl-1H-pyrazol-3-yl)methanol (5 mmol) in dry dichloromethane (CH₂Cl₂, 30 mL), add pyridinium chlorochromate (PCC, 10 mmol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Upon completion (monitored by TLC), pass the reaction mixture through a short pad of silica gel, eluting with a mixture of hexanes and ethyl acetate.

  • Concentrate the eluate under reduced pressure to obtain the pure 1,5-diphenyl-1H-pyrazole-3-carbaldehyde.

Quantitative Data
EntryR¹ SubstituentR² SubstituentOxidizing AgentYield (%)Reference
1PhenylPhenylPCC75-80[4]
24-MethylphenylPhenylPCC75-80[4]
34-ChlorophenylPhenylPCC75-80[4]
4Pyridyl4-(Methylsulfonyl)phenylPCCNot specified[5]
5DiarylDiarylTEMPO/FeCl₃·6H₂O50-85[5]

III. Multi-Component Reactions (MCRs)

Multi-component reactions provide a highly efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of pyrazole-3-carboxaldehydes, MCRs can be designed to construct the pyrazole ring and introduce the aldehyde functionality or a precursor simultaneously. While direct MCRs to pyrazole-3-carboxaldehydes are less common, related structures like pyrano[2,3-c]pyrazoles can be formed, which can be considered as precursors or derivatives.[6]

A common MCR for pyranopyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[6]

Logical Relationship of MCR

MCR_Logic cluster_reactants Reactants center_node One-Pot Reaction product Pyrano[2,3-c]pyrazole Derivative center_node->product aldehyde Aldehyde aldehyde->center_node malononitrile Malononitrile malononitrile->center_node ketoester β-Ketoester ketoester->center_node hydrazine Hydrazine Hydrate hydrazine->center_node

Caption: Multi-component reaction for pyrazole derivatives.

Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazole Derivatives[6]
  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).

  • Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrano[2,3-c]pyrazole derivative.

Quantitative Data for MCRs
EntryAldehydeCatalystSolventYield (%)Reference
1Indole-3-carbaldehydePiperidineEthanol88 (MW)[6]
2Various aromatic aldehydesSnCl₂-80-88[6]
3Aromatic aldehydes-Water (Ultrasonic)Excellent[6]

Conclusion

The synthesis of substituted pyrazole-3-carboxaldehydes can be achieved through several efficient routes. The Vilsmeier-Haack formylation of hydrazones is a robust and widely applicable one-pot method. The oxidation of 3-hydroxymethylpyrazoles provides a reliable two-step sequence with good control over substitution. Multi-component reactions offer a rapid and atom-economical approach to related pyrazole derivatives. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The protocols and data presented herein provide a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

Application of 1H-Pyrazole-3-carbaldehyde in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-3-carbaldehyde is a versatile heterocyclic building block playing a crucial role in modern drug discovery and medicinal chemistry. Its pyrazole core is a key pharmacophore found in numerous clinically approved drugs and biologically active compounds. The presence of a reactive aldehyde group at the 3-position allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries with potential therapeutic applications. This document provides an overview of the applications of this compound in drug design, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.

Synthetic Utility and Key Reactions

This compound serves as a valuable precursor for the synthesis of various bioactive molecules through several key reactions, including:

  • Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene compounds to yield α,β-unsaturated systems, which are important intermediates for the synthesis of various heterocyclic and carbocyclic frameworks.

  • Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the introduction of double bonds with controlled stereochemistry.

  • Reductive Amination: The aldehyde can be converted to a wide array of substituted amines, which are common functionalities in many drug molecules.

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with acetophenones or other ketones leads to the formation of pyrazole-containing chalcones, a class of compounds known for their broad spectrum of biological activities.[1][2]

  • Hydrazone and Schiff Base Formation: Reaction with hydrazines and primary amines, respectively, yields hydrazones and Schiff bases, which can serve as ligands for metal complexes or as intermediates for further cyclization reactions.

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have shown significant promise in various therapeutic areas, including:

  • Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[3] Novel pyrazole derivatives synthesized from pyrazole aldehydes have demonstrated potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6]

  • Anticancer Agents: A growing body of evidence suggests that pyrazole derivatives possess significant anticancer activity against various human cancer cell lines.[7][8][9][10][11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases like Janus kinases (JAKs) and the induction of apoptosis.[12]

  • Kinase Inhibitors: The pyrazole scaffold is a privileged structure for the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway involved in inflammation and cancer.[12][13][14][15][16]

  • Antimicrobial and Antioxidant Agents: Various pyrazole derivatives have also demonstrated promising antimicrobial and antioxidant activities.[17]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various pyrazole derivatives synthesized from or related to this compound.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5b K562 (Leukemia)0.021[7]
A549 (Lung)0.69[7]
Compound 11 AsPC-1 (Pancreatic)16.8[10]
U251 (Glioblastoma)11.9[10]
Compound 43 MCF7 (Breast)0.25[8]
Compound 24 A549 (Lung)8.21[8]
HCT116 (Colorectal)19.56[8]
Compound 11 (Cherukumalli et al.) MCF7 (Breast)0.01 - 0.65[8]
A549 (Lung)0.01 - 0.65[8]
Colo205 (Colon)0.01 - 0.65[8]
A2780 (Ovarian)0.01 - 0.65[8]
Compound 36 CDK2 (enzyme)0.199[8]
Compound 37 MCF7 (Breast)5.21[8]
Compound 10e MCF7 (Breast)11[9]
Compound 13 4T1 (Breast)25[11]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 3f JAK13.4[12]
JAK22.2[12]
JAK33.5[12]
Compound 11b JAK2< 20[12]
JAK3< 20[12]
TK4g JAK212.61[13][14]
JAK315.80[13][14]
3h JAK223.85[13][14]
JAK318.90[13][14]
TK4b JAK219.40[13][14]
JAK3Not specified[13][14]
Pyrazolopyrimidine Derivative JAK30.1[18]

Table 3: Anti-inflammatory (COX Inhibition) Activity of Pyrazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound 5f >1001.50>66.7[4]
Compound 6f >1001.15>86.9[4]
Compound 5u 130.241.7972.73[5]
Compound 5s 164.922.5165.75[5]
Celecoxib 5.422.162.51[4]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-based Chalcones via Claisen-Schmidt Condensation[1]

This protocol describes a general method for the synthesis of pyrazole-containing chalcones, which are valuable intermediates for various bioactive compounds.

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Polyethylene glycol (PEG-400) (10 ml)

  • Sodium hydroxide (20% aqueous solution, 1 ml)

  • Ice-cold water

  • Magnetic stirrer

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 ml).

  • Slowly add the 20% sodium hydroxide solution (1 ml) to the reaction mixture while stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours using a magnetic stirrer.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into ice-cold water with constant stirring.

  • A precipitate of the chalcone product will form.

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it.

  • Characterize the synthesized chalcone using appropriate analytical techniques (IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Protocol 2: Knoevenagel Condensation of Pyrazole Aldehydes[19][20]

This protocol outlines a green and efficient method for the Knoevenagel condensation of pyrazole aldehydes with active methylene compounds.

Materials:

  • Pyrazole aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium carbonate (20 mol%)

  • Water-ethanol (1:1) mixture (10 ml)

  • Round-bottom flask (50 ml)

  • Magnetic stirrer and heating mantle/sonicator

  • Filtration apparatus

Procedure:

  • In a 50 ml round-bottom flask, take the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 ml of a 1:1 water-ethanol mixture.

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Stir the resulting mixture at reflux temperature or under sonication for 3-20 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash it with water, and dry.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: In Vitro COX Inhibition Assay[21][22]

This protocol describes a general method to evaluate the inhibitory activity of synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Plate reader (for measuring fluorescence or colorimetric signal)

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction Setup:

    • To each well of a 96-well plate, add the assay buffer, a COX cofactor solution, and a probe (e.g., a fluorogenic probe that reacts with prostaglandins).

    • Add the diluted test compounds to the respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells with a known inhibitor as a positive control.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Incubate the plate at 37°C and measure the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 4: In Vitro JAK Kinase Inhibition Assay[12][13][23][24]

This protocol provides a general framework for assessing the inhibitory potential of pyrazole derivatives against Janus kinases.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • ATP

  • Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • Kinase assay buffer

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • Staurosporine or Ruxolitinib (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well or 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Assay Setup: In a multi-well plate, add the kinase assay buffer, the respective JAK enzyme, and the peptide substrate.

  • Compound Addition: Add the test compounds at various concentrations. Include a DMSO control (no inhibitor) and a positive control inhibitor.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like the ADP-Glo™ system. This typically involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their discovery and evaluation.

COX2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK (Janus Kinase) Cytokine Receptor->JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation of Cell Proliferation, Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Drug_Discovery_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Start 1H-Pyrazole- 3-carbaldehyde Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR ADMET In Silico/In Vitro ADMET Profiling SAR->ADMET Lead Lead Compound ADMET->Lead InVivo In Vivo Efficacy & Toxicity Lead->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a highly valuable and versatile starting material in the field of drug design and discovery. Its synthetic tractability allows for the creation of diverse libraries of pyrazole-containing compounds with a wide range of biological activities. The derivatives of this compound have shown significant potential as anti-inflammatory, anticancer, and kinase-inhibiting agents. The protocols and data presented in this document provide a valuable resource for researchers and scientists working on the development of novel therapeutics based on the pyrazole scaffold. Further exploration of the chemical space around this privileged core is warranted to unlock its full therapeutic potential.

References

Application Notes & Protocols: Green Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] Prominent drugs like Celecoxib showcase the therapeutic importance of the pyrazole scaffold.[2] Traditional synthesis methods for these compounds often rely on harsh conditions, hazardous solvents, and produce significant waste, running counter to the principles of sustainable chemistry.[3][4]

The shift towards green chemistry has spurred the development of eco-friendly and efficient protocols for pyrazole synthesis.[5][6] These methods focus on minimizing environmental impact by utilizing alternative energy sources like microwave and ultrasound, employing green solvents such as water, using recyclable and non-toxic catalysts, and designing atom-economical multicomponent reactions.[3][6] These innovative approaches not only align with sustainability goals but also frequently offer significant advantages in terms of reduced reaction times, increased yields, and simplified product purification.[1][7]

This document provides detailed protocols and comparative data for several key green synthesis strategies for pyrazole derivatives, aimed at researchers, scientists, and drug development professionals.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, utilizing microwave energy to heat reactions directly and efficiently.[7][8] This method dramatically reduces reaction times from hours to minutes, often leading to higher product yields and cleaner reactions compared to conventional heating.[1] The reduced energy consumption and potential for solvent-free conditions further contribute to its sustainability.[1][9]

Protocol 1: Microwave-Assisted Synthesis from Chalcones

This protocol details the cyclization reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative to form the corresponding pyrazole.[1]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor and appropriate vials

  • Stir bar

Experimental Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the selected hydrazine (1.2 mmol).[1]

  • Add 5 mL of ethanol, followed by a catalytic amount (~2 drops) of glacial acetic acid.[1]

  • Seal the vial securely and place it within the microwave reactor cavity.

  • Irradiate the reaction mixture at 300 W for 1-5 minutes.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

Data Presentation: Microwave vs. Conventional Synthesis

The following table summarizes a comparison of microwave-assisted versus conventional heating methods for the synthesis of various pyrazole derivatives, highlighting the significant improvements in reaction time and yield.

Product ClassMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave-Assisted605 min91-98[1]
Conventional Heating752 hours73-90[1]
Quinolin-2(1H)-one Pyrazoles Microwave-Assisted1207-10 min68-86[7]
1-Aroyl-3,5-dimethyl-1H-pyrazoles Microwave-AssistedN/A (270 W)3-5 min82-98[7]

Visualization: Microwave Synthesis Workflow

reagents Combine Reagents seal Seal Vial reagents->seal irradiate Microwave Irradiation seal->irradiate cool Cooling irradiate->cool precipitate Precipitation (on ice) cool->precipitate filter Filtration & Purification precipitate->filter product Pure Pyrazole Product filter->product

Caption: General workflow for microwave-assisted pyrazole synthesis.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique, often referred to as sonochemistry, provides an alternative energy source that can accelerate reactions, improve yields, and operate under milder conditions than traditional methods.[8][10] It is considered a green methodology due to its high energy efficiency and broad applicability, including in catalyst-free and aqueous media reactions.[11]

Protocol 2: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a catalyst-free, one-pot synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium under ultrasonic irradiation.[11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine monohydrate (1 mmol)

  • Water (10 mL)

  • Ultrasonic bath/probe

  • Reaction flask

Experimental Procedure:

  • In a suitable reaction flask, create a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in 10 mL of water.[11]

  • Place the flask in an ultrasonic bath.

  • Irradiate the suspension with ultrasound at a specified frequency and power at room temperature.

  • Monitor the reaction progress via TLC.

  • Upon completion, the solid product that forms is collected by simple filtration.

  • Wash the crude product with water and then dry it.

  • Recrystallize the solid from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.

Data Presentation: Ultrasound-Assisted Synthesis

This table presents data for the synthesis of pyrano[2,3-c]pyrazoles using ultrasound, demonstrating high yields in short reaction times without a catalyst.

Aldehyde SubstituentMethodSolventTime (min)Yield (%)Reference
4-Cl UltrasonicationWater1596[11]
4-OH UltrasonicationWater2092[11]
4-NO₂ UltrasonicationWater1098[11]
2-Cl UltrasonicationWater2093[11]

Visualization: Logic of Multicomponent Sonochemistry

cluster_inputs Starting Materials cluster_process Green Process Aldehyde Aldehyde OnePot One-Pot Aqueous Medium Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot BetaKetoester β-Ketoester BetaKetoester->OnePot Hydrazine Hydrazine Hydrazine->OnePot Ultrasound Ultrasonic Irradiation OnePot->Ultrasound Product Pyrano[2,3-c]pyrazole (High Yield) Ultrasound->Product

Caption: One-pot, four-component synthesis under ultrasonic irradiation.

Green Catalyst and Solvent Systems

A central tenet of green chemistry is the use of non-toxic, recyclable catalysts and environmentally benign solvents.[2][6] Water is the most desirable green solvent, and its use in pyrazole synthesis is well-documented.[12][13][14] Catalysts such as ammonium chloride, taurine, or reusable solid-supported catalysts are replacing traditional hazardous acids and bases.[2][15]

Protocol 3: Knorr Synthesis using Ammonium Chloride as a Green Catalyst

This protocol adapts the classic Knorr pyrazole synthesis by using ammonium chloride, an inexpensive and non-toxic catalyst, with ethanol as a renewable solvent.[2]

Materials:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Hydrazine derivative

  • Ammonium Chloride (NH₄Cl) (catalytic amount)

  • Ethanol (as solvent)

  • Water

Experimental Procedure:

  • Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol in a round-bottom flask.

  • Add a catalytic amount of ammonium chloride to the solution.

  • Reflux the mixture for the time required as determined by TLC monitoring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Use water for the work-up and crystallization of the product.[2]

  • The procedure allows for straightforward isolation and purification of the final pyrazole product.[2]

Data Presentation: Various Green Catalyst/Solvent Systems
Reaction TypeCatalystSolventKey AdvantagesYield (%)Reference
Knorr Synthesis Ammonium ChlorideEthanolInexpensive, non-toxic catalyst; renewable solventN/A[2]
Condensation Amberlyst-70WaterReusable solid acid catalyst, room temp.High[15]
Multicomponent TaurineWaterBiodegradable organocatalystGood-Excellent[15][16]
Multicomponent ImidazoleWaterFacile, aqueous mediaHigh[13][17]
Three-Component Tetrabutylammonium bromide (TBAB)Solvent-freeMild conditions, high polarity mediumGood[18]

Visualization: Green Catalysis Pathway

start 1,3-Dicarbonyl + Hydrazine process Reaction Medium Solvent: Water/Ethanol Catalyst: Green Catalyst (e.g., NH₄Cl, Taurine) start->process Introduction intermediate Cyclocondensation Intermediate process->intermediate Reaction product Pyrazole Product intermediate->product Dehydration/ Aromatization

Caption: Reaction pathway utilizing a green catalyst and solvent system.

References

Application Notes and Protocols for 1H-Pyrazole-3-carbaldehyde in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of fluorescent probes synthesized from 1H-Pyrazole-3-carbaldehyde. This versatile building block enables the creation of sensitive and selective fluorescent probes for various analytes, with significant applications in bioimaging and environmental monitoring.

Introduction to Pyrazole-Based Fluorescent Probes

Fluorescent probes are indispensable tools in modern chemical and biological research, allowing for the real-time visualization and quantification of specific analytes in complex environments.[1] Pyrazole derivatives have emerged as a prominent class of fluorophores due to their inherent electronic properties, synthetic versatility, and biocompatibility.[1] The pyrazole scaffold can be readily functionalized to modulate its photophysical properties, leading to the development of probes that operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[2]

This compound is a particularly useful precursor for developing Schiff base fluorescent sensors. The aldehyde group provides a reactive handle for condensation reactions with a variety of amine-containing molecules, allowing for the straightforward synthesis of diverse probe structures with tailored specificities and fluorescent responses.

Application Note 1: A Highly Sensitive "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

This section details the application of a Schiff base fluorescent probe derived from this compound for the selective detection of aluminum ions (Al³⁺).

Probe Designation: PZA-1

Sensing Principle: The probe PZA-1 is designed based on the Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free form, the probe exhibits weak fluorescence due to the photoinduced electron transfer (PET) from the nitrogen atom of the azomethine group to the pyrazole ring, which quenches the fluorescence. Upon selective binding of Al³⁺ to the oxygen and nitrogen atoms of the Schiff base, a rigid five-membered ring structure is formed. This coordination inhibits the PET process, leading to a significant enhancement of the fluorescence intensity, thus acting as a "turn-on" sensor for Al³⁺.[3][4]

Quantitative Data Summary:

ParameterValueReference
Excitation Wavelength (λex)370 nm[3]
Emission Wavelength (λem)465 nm[3]
Detection Limit (LOD)1.0 x 10⁻⁹ M[3]
pH Operating Range6.0 - 9.0[3]
Response Time< 1 minute[3]
Stoichiometry (Probe:Al³⁺)1:1[3]

Selectivity: PZA-1 exhibits high selectivity for Al³⁺ over a range of other common metal ions, including Ag⁺, Co²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺.[3] The presence of these competing ions does not significantly interfere with the fluorescence response to Al³⁺.

Applications:

  • Environmental Monitoring: Detection of trace amounts of Al³⁺ in water samples.

  • Biological Systems: Potential for imaging Al³⁺ in living cells, given its operational range within the biological pH.[3]

Experimental Protocols

1. Synthesis of Fluorescent Probe PZA-1

This protocol describes the synthesis of the "turn-on" fluorescent probe for Al³⁺ (PZA-1) via a Schiff base condensation reaction.

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add 2-aminophenol (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate (PZA-1) is collected by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Protocol for Al³⁺ Detection using PZA-1

This protocol outlines the procedure for the fluorometric detection of Al³⁺ ions.

Materials:

  • PZA-1 stock solution (1 mM in DMSO)

  • Stock solutions of various metal ions (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Deionized water

  • DMSO

Procedure:

  • Preparation of the working solution: Prepare a 10 µM solution of PZA-1 in a HEPES buffer/DMSO (99:1, v/v) mixture.

  • Fluorescence Measurements:

    • Transfer 2 mL of the PZA-1 working solution to a quartz cuvette.

    • Record the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 370 nm. This will serve as the blank reading.

    • To the cuvette, add increasing concentrations of the Al³⁺ stock solution.

    • After each addition, mix thoroughly and allow the solution to stand for 1 minute before recording the fluorescence emission spectrum.

  • Selectivity Studies:

    • To separate cuvettes containing 2 mL of the PZA-1 working solution, add a 10-fold excess of other metal ion stock solutions (e.g., Ag⁺, Co²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺).

    • Record the fluorescence emission spectrum for each solution.

    • To a solution of PZA-1 containing Al³⁺, add the other metal ions to assess potential interference.

  • Data Analysis:

    • Plot the fluorescence intensity at 465 nm as a function of Al³⁺ concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Visualizations

Caption: Sensing mechanism of the PZA-1 probe for Al³⁺ detection.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_detection Al³⁺ Detection start This compound + 2-Aminophenol reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction purification Filtration & Washing reaction->purification product Purified Probe (PZA-1) purification->product prepare_solution Prepare PZA-1 Solution add_analyte Add Al³⁺ Solution prepare_solution->add_analyte measure Measure Fluorescence (λex=370 nm, λem=465 nm) add_analyte->measure analyze Data Analysis (Calibration Curve, LOD) measure->analyze

Caption: Workflow for synthesis and application of the PZA-1 fluorescent probe.

References

Synthesis of Pyrazolo[3,4-b]pyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyrazolo[3,4-b]pyridines represents a critical step in the discovery of novel therapeutic agents. This class of heterocyclic compounds is a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for various synthetic routes to pyrazolo[3,4-b]pyridines, accompanied by quantitative data and visual workflows to facilitate understanding and replication.

Synthetic Strategies and Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly approached via two main retrosynthetic strategies: constructing the pyridine ring onto a pre-existing pyrazole moiety or, conversely, forming the pyrazole ring on a pre-functionalized pyridine.[2] The former is more common and often involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[2][3]

Modern synthetic organic chemistry has introduced several efficient methods for the preparation of these scaffolds, including multi-component reactions (MCRs), microwave-assisted organic synthesis (MAOS), and the use of various catalytic systems.[1][4][5][6] These approaches often offer advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions compared to traditional methods.[6]

Experimental Protocols and Data

This section details three distinct and effective protocols for the synthesis of substituted pyrazolo[3,4-b]pyridines. The quantitative data for each method is summarized in tables for straightforward comparison of reaction parameters and outcomes.

Protocol 1: One-Pot, Three-Component Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones

This protocol outlines an efficient one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium.[7][8]

Experimental Procedure:

  • Step 1: Formation of the Intermediate. In a reaction vessel, combine the 5-aminopyrazole (2 mmol) and the appropriate azlactone (2 mmol).

  • Heat the solvent-free mixture at 150 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Elimination Reaction. After the formation of the intermediate, add dimethyl sulfoxide (DMSO) and 1.5 equivalents of potassium tert-butoxide (t-BuOK).

  • Heat the reaction mixture at 150 °C for 1.5 hours.[8]

  • Work-up and Purification. After completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.[7][8]

Quantitative Data:

Entry5-AminopyrazoleAzlactoneSolventBaseTemp (°C)Time (h)Yield (%)
13-methyl-1-phenyl-5-aminopyrazole4-benzylidene-2-phenyl-oxazol-5(4H)-oneNone, then DMSOt-BuOK1501.581
23-methyl-1-phenyl-5-aminopyrazole4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-oneNone, then DMSOt-BuOK1501.575
33-methyl-1-phenyl-5-aminopyrazole4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-oneNone, then DMSOt-BuOK1501.573

Table 1: Reaction conditions and yields for the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones.[7][8]

Reaction Workflow:

G cluster_0 Step 1: Intermediate Formation (Solvent-Free) cluster_1 Step 2: Elimination Reaction cluster_2 Work-up & Purification A 5-Aminopyrazole C Heat at 150 °C A->C B Azlactone B->C D Intermediate C->D G Heat at 150 °C for 1.5 h D->G E DMSO E->G F t-BuOK F->G H Crude Product G->H I Cooling H->I J Column Chromatography I->J K Purified Pyrazolo[3,4-b]pyridin-6-one J->K G cluster_0 Reaction Mixture Preparation cluster_1 Microwave Synthesis cluster_2 Product Isolation & Purification A Formyl-quinoline E Combine in Microwave Vessel A->E B 5-Aminopyrazole B->E C 1,3-Diketone C->E D DMF D->E G Reaction Mixture E->G F Microwave Irradiation H Cooling F->H G->F I Precipitation/Filtration H->I J Purification (e.g., Recrystallization) I->J K Purified Dihydro-1H-pyrazolo[3,4-b]pyridine J->K G cluster_0 Reaction Setup cluster_1 Catalytic Cyclization cluster_2 Work-up & Purification A α,β-Unsaturated Ketone D Combine at 25 °C A->D B 5-Amino-1-phenyl-pyrazole B->D C DMF/EtOH C->D E Degas D->E F Add ZrCl₄ E->F H Reaction Mixture F->H G Stir at 95 °C for 16 h I Concentrate G->I H->G J Liquid-Liquid Extraction (CHCl₃/H₂O) I->J K Flash Column Chromatography J->K L Purified 4-Substituted Pyrazolo[3,4-b]pyridine K->L

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Pyrazole-3-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-Pyrazole-3-carbaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the recrystallization of this compound?

A1: The choice of solvent is critical and depends on the polarity of the compound. For this compound, which is a polar molecule, common solvents include:

  • Single Solvents: Methanol, ethanol, isopropanol, acetone, and ethyl acetate are frequently used.[1] this compound is soluble in polar solvents like acetonitrile and DMSO and slightly soluble in water.[2]

  • Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. This is followed by slow cooling to induce crystallization.[1] Effective combinations for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.[1]

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, consider the following:

  • Increase Solvent Volume: You may not be using a sufficient amount of solvent. Add small increments of the hot solvent until the solid dissolves completely.

  • Increase Temperature: Ensure your solvent is at or near its boiling point, as solubility generally increases with temperature. Use a reflux condenser to prevent solvent loss.

  • Choose a Better Solvent: The selected solvent may not be appropriate for your compound. Refer to the solubility data to select a more suitable solvent or solvent system.

Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?

A3: Failure to crystallize can be due to several factors:

  • Solution is Too Dilute: If too much solvent was used, the solution may not be supersaturated enough for crystals to form. The solution can be concentrated by carefully evaporating some of the solvent, and then attempting to cool it again.

  • Lack of Nucleation Sites: Crystal formation requires a starting point (nucleation). Try scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites.

  • Using a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.[1]

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be addressed by:

  • Minimizing Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, for instance, in an ice bath, to maximize the precipitation of the product.[1]

  • Solvent Selection: The ideal solvent will have a large difference in solubility for your compound at high and low temperatures.

Q5: How can I remove colored impurities during recrystallization?

A5: If your crude this compound has a noticeable color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially lowering the yield.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out (product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower-boiling solvent. Add more of the "good" solvent to the hot solution to decrease saturation.[1]
Crystals are small and impure The solution cooled too quickly. The solution was agitated during cooling.Allow the solution to cool slowly and undisturbed at room temperature before moving to an ice bath.
Product is contaminated with insoluble impurities Insoluble impurities were not removed before crystallization.Perform a hot filtration step after dissolving the crude product in the hot solvent to remove any insoluble material.
Product purity does not improve after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The impurity has very similar solubility properties to the product.Try a different recrystallization solvent or a mixed solvent system. Consider an alternative purification method like column chromatography.

Data Presentation

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄N₂O
Molecular Weight 96.09 g/mol
Appearance Light brown to yellow solid
Melting Point 149-153 °C
Boiling Point ~300 °C (predicted)
Storage Temperature 0-8 °C

Qualitative Solubility of this compound

SolventSolubility
WaterSlightly Soluble[2]
EthanolSoluble
MethanolSoluble
AcetonitrileSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
n-HexaneSparingly Soluble

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is a general procedure for the recrystallization of a pyrazole derivative and can be adapted for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for about 15-20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water

This method is suitable when a single solvent is not ideal.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Amount of Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolved->hot_filtration cooling Slow Cooling to Room Temperature dissolved->cooling hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath crystallization Crystal Formation ice_bath->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Dry Crystals wash_crystals->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

How to avoid side reactions in pyrazole formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during pyrazole formylation.

Troubleshooting Guides

Problem 1: Low or No Yield of Formylated Pyrazole in Vilsmeier-Haack Reaction

Possible Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any moisture in the glassware or reagents can lead to its decomposition.[1]

  • Insufficiently Reactive Pyrazole: The electronic properties of the substituents on the pyrazole ring significantly influence its reactivity. Electron-withdrawing groups can deactivate the ring, making formylation difficult.

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.[1]

  • Product Decomposition: The formylated pyrazole product may be unstable under the reaction or work-up conditions.

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven or by flame-drying before use.[1]

    • Use anhydrous solvents, particularly N,N-dimethylformamide (DMF).

    • Use fresh, high-purity phosphorus oxychloride (POCl₃).[1]

  • Optimize Reaction Conditions:

    • Temperature: For less reactive pyrazoles, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1] However, be aware that higher temperatures can also promote side reactions.

    • Stoichiometry: For unreactive substrates, using a larger excess of the Vilsmeier reagent can improve the yield.[1]

    • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[1]

  • Proper Vilsmeier Reagent Preparation:

    • Prepare the Vilsmeier reagent in situ at a low temperature (0-5 °C) and use it immediately.[1]

    • Slowly add POCl₃ to ice-cold DMF with vigorous stirring to control the exothermic reaction.[1]

Problem 2: Formation of Multiple Products (Isomers, Di-formylation)

Possible Causes:

  • Lack of Regioselectivity: Unsubstituted or symmetrically substituted pyrazoles can be formylated at multiple positions, leading to a mixture of regioisomers. The C4 position is generally the most electron-rich and favored for electrophilic substitution.[2]

  • Di-formylation: Using a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the introduction of a second formyl group.[1]

  • N-Formylation: In some cases, formylation can occur at one of the nitrogen atoms of the pyrazole ring.

Solutions:

  • Control Stoichiometry:

    • Carefully control the molar ratio of the Vilsmeier reagent to the pyrazole substrate. Use a minimal excess to avoid di-formylation. A 1.2 equivalent of POCl₃ is a common starting point.[1]

  • Employ Protecting Groups for Regiocontrol:

    • To achieve regioselective formylation, especially at less reactive positions, a protecting group strategy can be employed.

    • Protecting the N1 position of the pyrazole ring can direct formylation to a specific carbon atom. The (2-trimethylsilylethoxy)methyl (SEM) group is one such example that can be used to control the regioselectivity of C-H arylation, a principle that can be extended to formylation.[3]

  • Optimize Reaction Temperature and Time:

    • Lowering the reaction temperature and reducing the reaction time can help minimize the formation of side products. Monitor the reaction closely by TLC to stop it once the desired product is formed.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reagent prepared?

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, such as pyrazoles.[1][4] The active formylating agent is the Vilsmeier reagent, a chloroiminium salt, which is typically prepared in situ.

The most common method for preparing the Vilsmeier reagent involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1][5] This reaction is exothermic and should be performed with caution.

Q2: Which position on the pyrazole ring is most likely to be formylated?

For most pyrazoles, electrophilic substitution, such as formylation, preferentially occurs at the C4 position. This is because the C4 position is the most electron-rich and sterically accessible.

Q3: How can I avoid the formation of regioisomers during pyrazole formylation?

The formation of regioisomers is a common issue when formylating unsymmetrically substituted pyrazoles. To control the regioselectivity, you can:

  • Utilize a Protecting Group: Protecting one of the nitrogen atoms can direct the formylation to a specific carbon. For example, the use of a bulky protecting group on a nitrogen adjacent to a desired formylation site can sterically hinder that position and favor formylation at another.

  • Modify Reaction Conditions: In some cases, changing the solvent or temperature can influence the regioselectivity.

Q4: What are the main side products in the Duff formylation of pyrazoles?

The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is an alternative to the Vilsmeier-Haack reaction.[6] While it can be chemoselective and regiospecific for certain substrates, potential side reactions include:[7][8]

  • Low Yields: The Duff reaction is often less efficient than the Vilsmeier-Haack reaction.[6]

  • Formation of Polyformylated Products: Similar to the Vilsmeier-Haack reaction, excess reagent or harsh conditions can lead to di- or tri-formylation.

  • Complex Mixture of Products: The reaction mechanism can be complex, sometimes leading to a mixture of products that are difficult to separate.

Q5: How can I remove a protecting group after formylation?

The method for deprotection depends on the specific protecting group used.

  • Boc (tert-Butoxycarbonyl) Group: The N-Boc group can be selectively removed from pyrazoles using sodium borohydride (NaBH₄) in ethanol at room temperature.[9][10]

  • THP (Tetrahydropyranyl) Group: The THP group can be removed under acidic conditions or through thermal deprotection.[11][12]

  • SEM ([2-(Trimethylsilyl)ethoxy]methyl) Group: The SEM group can be removed under acidic conditions.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for 1-methyl-3-propyl-5-chloro-1H-pyrazole [13]

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Conversion (%)Yield (%)
11:5:270200
21:2:212026132
31:5:212028955
41:6:412019267
51:6:412029565
61:6:414018966
71:6:512028764

Table 2: Yields of Formylated 1-Phenyl-1H-pyrazoles using the Duff Reaction [14]

EntrySubstituent on Phenyl RingTime (h)Yield (%)
1H1277.9
24-Methyl1298.5
34-Methoxy1298.0
44-Fluoro1276.5
54-Chloro1289.2
64-Bromo1298.9
74-Nitro1295.4
83-Methyl1288.8
93-Nitro1279.3
102-Methyl1298.6

Experimental Protocols

Key Experiment 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole[1]

Materials:

  • 3-Methylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at 0-5 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Key Experiment 2: Duff Formylation of 1-Phenyl-1H-pyrazole[14]

Materials:

  • 1-Phenyl-1H-pyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA)

  • 10% Sodium Bicarbonate (NaHCO₃) Solution

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1-phenyl-1H-pyrazole (4.00 mmol), hexamethylenetetramine (6.00 mmol), and 5 mL of trifluoroacetic acid.

  • Reaction:

    • Heat the reaction mixture under reflux with stirring for 12 hours.

  • Work-up:

    • Cool the resulting solution in an ice bath.

    • Neutralize the solution with a 10% NaHCO₃ solution.

    • Filter the precipitate under vacuum.

    • If necessary, purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (in situ) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Pyrazole Pyrazole Substrate ReactionMix Reaction Mixture Pyrazole->ReactionMix Add to Vilsmeier Reagent Quench Quenching (Ice/Water) ReactionMix->Quench Heating & TLC Monitoring Neutralize Neutralization (NaHCO₃) Quench->Neutralize Extract Extraction Neutralize->Extract Dry Drying Extract->Dry Purify Purification Dry->Purify Product Formylated Pyrazole Purify->Product

Caption: Workflow for Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Logic Start Formylation Experiment Problem Low Yield or Multiple Products? Start->Problem Cause1 Inactive Vilsmeier Reagent Problem->Cause1 Yes Cause2 Sub-optimal Conditions Problem->Cause2 Yes Cause3 Lack of Regiocontrol Problem->Cause3 Yes Success High Yield of Desired Product Problem->Success No Solution1 Ensure Anhydrous Conditions Cause1->Solution1 Solution2 Optimize Temp, Time, Stoichiometry Cause2->Solution2 Solution3 Use Protecting Groups Cause3->Solution3 Solution1->Start Re-run Solution2->Start Re-run Solution3->Start Re-run

Caption: Troubleshooting logic for pyrazole formylation issues.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your experiments.

Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis

A frequent challenge in the synthesis of substituted pyrazoles, particularly via the classical Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[1][2][3] This guide will help you diagnose and resolve common issues related to poor regioselectivity.

Issue Probable Cause(s) Suggested Solution(s)
Poor or no regioselectivity, obtaining a mixture of isomers. Suboptimal Solvent Choice: Standard solvents like ethanol often lead to low regioselectivity, resulting in difficult-to-separate isomeric mixtures.[4][5]Solvent Optimization: Switch to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in favor of a single isomer.[3][4][5]
Competing Electronic and Steric Effects: The inherent electronic (electron-donating/withdrawing groups) and steric (bulky groups) properties of your 1,3-dicarbonyl and substituted hydrazine reactants may not strongly favor one reaction pathway over the other.[1][6]Substrate Modification: If possible, modify the substituents on your starting materials to enhance the steric or electronic bias for the desired regioisomer. For instance, a bulkier substituent can direct the reaction to the less sterically hindered carbonyl group.[1][6]
Inappropriate Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens, thereby affecting the regiochemical outcome.[1][3][6]pH Control: Systematically vary the pH of the reaction. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[6]
Low overall yield of the desired pyrazole. Incomplete Reaction: The reaction may not have reached completion.Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS. Consider increasing the reaction time or temperature (e.g., refluxing) to drive the reaction to completion.[2]
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3][7]Promote Dehydration: Increase the reaction temperature or add a catalytic amount of acid to facilitate the dehydration step.[2]
Side Reactions and Byproduct Formation: Undesired side reactions can consume starting materials and reduce the yield of your target molecule.[2][3]Optimize Stoichiometry and Conditions: Carefully control the stoichiometry of your reactants. Experiment with different temperatures and solvents to minimize the formation of byproducts.[2]
Difficulty in separating regioisomers. Similar Physicochemical Properties: The resulting regioisomers may have very similar polarities and boiling points, making them challenging to separate by standard chromatographic or distillation techniques.[4][5]Derivative Formation: If direct separation is not feasible, consider derivatizing the mixture to alter the physical properties of the isomers, facilitating separation. Following separation, the original functionality can be restored.
Inefficient Purification Technique: The chosen purification method may not be optimal for the specific pair of isomers.Optimize Purification Protocol: Experiment with different solvent systems for column chromatography or explore alternative techniques like preparative HPLC or recrystallization from various solvents.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control so important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible substitution patterns.[6] Controlling the formation to yield a single regioisomer is crucial because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[6] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.

Q2: What are the key factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis is primarily governed by a combination of the following factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][6]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][6]

  • Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Acidic conditions can protonate the more basic nitrogen, reducing its nucleophilicity and favoring attack by the less basic nitrogen.[1][3][6]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. As noted, fluorinated alcohols like TFE and HFIP can significantly enhance the selectivity of the reaction.[3][4][5]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of regioisomers.[6]

Q3: Besides the Knorr synthesis, what other methods can be used to achieve high regioselectivity in pyrazole synthesis?

A3: While the Knorr synthesis is widely used, several other methods offer excellent regiocontrol:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with high regioselectivity.[8][9] For instance, the cycloaddition of sydnones with alkynes can be highly regioselective.[8]

  • Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, can offer high atom economy and regioselectivity in the synthesis of complex pyrazoles.[10]

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines can also lead to pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[11]

  • Regioselective Metalation: For pre-existing pyrazole rings, regioselective metalation followed by quenching with an electrophile allows for the introduction of substituents at specific positions.[12]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes quantitative data on the effect of the solvent on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and methylhydrazine.

1,3-Diketone Substituents (R1, R2) Solvent Regioisomer Ratio (A:B) *Reference
Aryl, CF3Ethanol (EtOH)Low to moderate selectivity[4]
Aryl, CF32,2,2-Trifluoroethanol (TFE)Improved selectivity (e.g., 85:15)[4]
Aryl, CF31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity (up to 99:1)[4][5]
2-Furyl, CF3Ethanol (EtOH)1:1.3 (undesired isomer favored)[4][5]
2-Furyl, CF31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1 (desired isomer favored)[4]
Aryl, MethylEthanol (EtOH)Low selectivity[4]
Aryl, Methyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity[4]

*Regioisomer A is the pyrazole with the N-methyl group adjacent to the R2 substituent, and Regioisomer B has the N-methyl group adjacent to the R1 substituent.

Experimental Protocols

Key Experiment 1: Regioselective Synthesis of a 3-Aryl-5-trifluoromethyl-1-methylpyrazole using HFIP

This protocol is based on methodologies that have demonstrated high regioselectivity.[4][5]

Materials:

  • 1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione in HFIP.

  • At room temperature, add the methylhydrazine dropwise to the solution with stirring.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Visualizations

regioselectivity_workflow start Start: Synthesis of Substituted Pyrazole problem Poor Regioselectivity? (Mixture of Isomers) start->problem solution Implement Strategy problem->solution Yes analyze Analyze Regioisomeric Ratio (NMR, LC-MS) problem->analyze No solvent Change Solvent (e.g., EtOH to HFIP) solution->solvent ph Adjust Reaction pH (Acidic/Basic Catalysis) solution->ph sterics Modify Substrate Sterics (Bulky Groups) solution->sterics electronics Modify Substrate Electronics (EWG/EDG) solution->electronics solvent->analyze ph->analyze sterics->analyze electronics->analyze success High Regioselectivity Achieved analyze->success >95:5 Ratio fail Iterate or Change Synthetic Route analyze->fail <95:5 Ratio fail->solution knorr_mechanism cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 (Sterically/Electronically Favored) dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 (Sterically/Electronically Disfavored) dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 intermediate1 Intermediate A attack_c1->intermediate1 intermediate2 Intermediate B attack_c2->intermediate2 regioisomer1 Major Regioisomer intermediate1->regioisomer1 Cyclization & Dehydration regioisomer2 Minor Regioisomer intermediate2->regioisomer2 Cyclization & Dehydration

References

Identifying and minimizing impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize impurities in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyrazole synthesis?

A1: The most prevalent impurities in pyrazole synthesis are typically:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different regioisomers is a common issue.[1][2][3] For example, the reaction of methylhydrazine with an unsymmetrical diketone can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazines in the product mixture.

  • Side-Reaction Products: The Knorr pyrazole synthesis and related methods can sometimes produce side products depending on the specific substrates and reaction conditions.[4][5]

  • Tars and Polymeric Materials: Harsh reaction conditions can lead to the degradation of starting materials or the product, resulting in the formation of tars and other heavy impurities.[3]

  • N-Alkylation Impurities: During the N-alkylation of pyrazoles, a mixture of N1 and N2 alkylated regioisomers can be formed.[6][7][8]

Q2: How can I identify the different regioisomers of a synthesized pyrazole?

A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between regioisomers.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for unambiguous structure determination by identifying through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[9]

  • Other Techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the reaction and identify the presence of multiple isomers in the product mixture.[9]

Q3: What are the general strategies for minimizing impurity formation?

A3: Minimizing impurities in pyrazole synthesis involves a combination of careful planning and execution of the reaction, as well as effective purification techniques. Key strategies include:

  • Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and pH can significantly influence the outcome of the synthesis and reduce the formation of byproducts.[3][9]

  • Regioselective Synthesis Methods: Employing synthetic routes known for high regioselectivity can prevent the formation of isomeric impurities from the outset.

  • Purification of Starting Materials: Using high-purity hydrazines and 1,3-dicarbonyl compounds can prevent the introduction of impurities that may lead to unwanted side reactions.[9][10]

  • Controlled Reagent Addition: The slow and controlled addition of one reagent to another can help maintain a low concentration of reactive species and minimize the formation of side products.[3]

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers

Question: My pyrazole synthesis is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomeric mixtures is a common challenge, particularly with unsymmetrical starting materials.[1][2] Several approaches can be taken to enhance the regioselectivity of your synthesis.

Solutions:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[1][2]

  • pH Control: Adjusting the pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby directing the cyclization to favor one regioisomer.[9]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the carbonyl positions, such as β-enaminones, can "lock in" the desired regiochemistry before the final cyclization step, leading to a single product.[9]

  • Catalyst-Controlled Synthesis: Certain metal catalysts have been shown to promote regioselective pyrazole synthesis. For instance, iron-catalyzed reactions of diarylhydrazones and vicinal diols, and ruthenium-catalyzed hydrogen transfer of 1,3-diols with alkyl hydrazines can provide specific isomers.[11]

Experimental Protocol: Regioselective Pyrazole Synthesis using TFE [9]

  • Dissolve the 1,3-dicarbonyl compound in 2,2,2-trifluoroethanol (TFE).

  • Add the substituted hydrazine (e.g., methylhydrazine) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with an organic solvent like ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Issue 2: Formation of Tars and Other Heavy Impurities

Question: My reaction mixture is dark and viscous, and I am having difficulty isolating the desired pyrazole due to the formation of tar. What causes this and how can I prevent it?

Answer: Tar and heavy impurity formation often result from side reactions, polymerization of starting materials or intermediates, or product degradation under harsh reaction conditions.[3]

Solutions:

  • Temperature Control: Overheating the reaction can promote decomposition and polymerization. It is crucial to maintain the optimal reaction temperature and avoid excessive heating.

  • Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome. A controlled, slow addition of one reactant to another can help maintain a low concentration of reactive species and minimize side reactions.[3]

  • Choice of Reagents: The selection of reagents can influence the formation of byproducts. For instance, in some cases, using hydrazine hydrate may result in higher yields and fewer byproducts compared to hydrazine sulfate.[3]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Issue 3: Difficulty in Purifying the Pyrazole Product

Question: I have synthesized my target pyrazole, but it is proving difficult to purify. What purification techniques are most effective for pyrazoles?

Answer: The choice of purification method depends on the nature of the impurities present. A multi-step purification strategy may be necessary to achieve high purity.

Solutions:

  • Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives. Suitable solvents include ethanol, methanol, ethyl acetate, petroleum ether, or n-hexane.[3][12] For amino-pyrazoles, recrystallization from ethanol has been reported.[13]

  • Column Chromatography: For complex mixtures of impurities, column chromatography is a powerful tool.[3]

    • Normal-Phase Silica Gel: This is the most common stationary phase. For basic pyrazole compounds that may interact strongly with acidic silica, the silica gel can be deactivated with triethylamine or ammonia in methanol to improve recovery.[12]

    • Reversed-Phase (C-18) Silica: If the compound is unstable on normal-phase silica, reversed-phase chromatography using a gradient of acetonitrile and water can be an effective alternative.[12]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the pyrazole into the aqueous phase as its salt. The aqueous layer is then basified and the purified pyrazole is extracted back into an organic solvent.[12]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be selectively crystallized to separate them from non-basic impurities.[3][14][15] The purified salt can then be neutralized to recover the free pyrazole.

  • Fractional Distillation (Rectification): For liquid pyrazole isomers with different boiling points, fractional distillation can be a highly effective method for separation, capable of achieving purities greater than 99%.[3]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-DiketoneSolventRatio of Regioisomers (Desired:Undesired)Reference
11aEtOHLow Selectivity[2]
21aTFE85:15[2]
31aHFIP97:3[1]
41b-fHFIPAlmost Exclusive Formation of Desired Isomer[1]

Visualizations

experimental_workflow General Experimental Workflow for Pyrazole Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 1,3-Dicarbonyl in Solvent add_hydrazine Add Hydrazine start->add_hydrazine reflux Reflux and Monitor (TLC) add_hydrazine->reflux cool Cool Reaction reflux->cool concentrate Remove Solvent cool->concentrate extract Aqueous Work-up & Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: A general workflow for the synthesis and purification of pyrazoles.

troubleshooting_logic Troubleshooting Logic for Impurities in Pyrazole Synthesis start Impurity Detected in Pyrazole Synthesis impurity_type Identify Impurity Type (NMR, MS, TLC) start->impurity_type regioisomers Regioisomers impurity_type->regioisomers Isomeric Mixture tar Tar/Degradation Products impurity_type->tar Dark/Viscous Mixture starting_material Unreacted Starting Material impurity_type->starting_material Starting Material Present solution_regio Improve Regioselectivity: - Change Solvent (TFE/HFIP) - Adjust pH - Use Dicarbonyl Surrogates regioisomers->solution_regio solution_tar Minimize Degradation: - Optimize Temperature - Control Reagent Addition - Use Inert Atmosphere tar->solution_tar solution_sm Drive Reaction to Completion: - Increase Reaction Time - Increase Temperature - Check Reagent Purity starting_material->solution_sm

Caption: A decision-making flowchart for troubleshooting common impurities.

References

Preventing polymerization of 1H-Pyrazole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the storage, handling, and troubleshooting of 1H-Pyrazole-3-carbaldehyde to prevent its polymerization and ensure its stability during experimental use.

Troubleshooting Guide: Polymerization Issues

If you suspect polymerization of your this compound, follow this guide to diagnose and address the issue.

Symptoms of Polymerization:

  • Change in physical appearance: The compound, typically a light brown to yellow solid, may become viscous, oily, or fully solidify.

  • Decreased solubility: The compound may not dissolve in solvents in which it is usually soluble.

  • Inconsistent analytical results: NMR, HPLC, or other analytical methods may show broad peaks, the appearance of new signals, or a decrease in the expected aldehyde signal.

  • Reduced reactivity: The aldehyde may show diminished or no reactivity in subsequent chemical reactions.

Troubleshooting Workflow

Polymerization_Troubleshooting start Suspected Polymerization (e.g., change in appearance, low reactivity) visual_inspection Visual Inspection: - Is the solid discolored? - Is it viscous or a hard solid? start->visual_inspection solubility_test Solubility Test: - Does it dissolve in a standard solvent (e.g., DMSO, CDCl3)? visual_inspection->solubility_test Abnormal proceed_with_caution Proceed with Experiment - Monitor for any unexpected outcomes visual_inspection->proceed_with_caution Normal analytical_characterization Analytical Characterization: - Run ¹H NMR, HPLC, or IR solubility_test->analytical_characterization Poor Solubility solubility_test->proceed_with_caution Good Solubility confirm_polymerization Polymerization Confirmed: - Broad peaks in NMR - Multiple peaks in HPLC - Altered IR spectrum analytical_characterization->confirm_polymerization Abnormal Data no_polymerization No Evidence of Polymerization: - Compound appears normal - Dissolves as expected - Clean analytical data analytical_characterization->no_polymerization Normal Data discard_sample Action: Discard Sample - Polymer is likely unusable for most applications. confirm_polymerization->discard_sample no_polymerization->proceed_with_caution review_storage Preventative Action: Review Storage & Handling Procedures discard_sample->review_storage implement_prevention Implement Preventative Measures: - Ensure inert atmosphere - Check storage temperature - Consider adding an inhibitor review_storage->implement_prevention

Troubleshooting workflow for suspected polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: To ensure the stability of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerate at temperatures between 0°C and 8°C.[1] Some suppliers recommend storage at ≤4°C or even -20°C for long-term stability.[2][3]

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[2][3] This prevents oxidation, which can catalyze polymerization.

  • Container: Keep the container tightly sealed to prevent moisture and air from entering.

  • Light: Protect from light, as it can promote degradation.[2]

Q2: My this compound has turned from a powder into a thick oil. Can I still use it?

A2: A change in physical state is a strong indicator of polymerization. It is highly recommended to characterize the material using analytical methods like ¹H NMR to determine the extent of polymerization. For most applications, especially in drug development where purity is critical, using the polymerized material is not advisable as it can lead to inconsistent and unreliable experimental results.

Q3: Can I add a polymerization inhibitor to my this compound?

A3: While specific data on inhibitors for this compound is limited, general strategies for preventing aldehyde polymerization can be applied. The addition of a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) may help prevent polymerization, especially if the material will be stored for an extended period after the container is opened.[3] However, it is crucial to ensure that the inhibitor will not interfere with any subsequent reactions.

Q4: What is the likely mechanism of polymerization for this compound?

A4: The most probable mechanism is an acid- or base-catalyzed aldol condensation. Traces of acidic or basic impurities can initiate the reaction of the enol or enolate of one pyrazole carbaldehyde molecule with the carbonyl group of another, leading to the formation of dimers, trimers, and eventually polymers. Pyrazoles are generally stable to oxidation but can be sensitive to strong acids and bases.[4]

Q5: How can I check the purity of my this compound?

A5: You can assess the purity using several analytical techniques:

  • ¹H NMR Spectroscopy: This can provide information on the presence of the aldehyde proton and the overall structure of the molecule. The appearance of broad signals or the disappearance of the aldehyde proton peak may indicate polymerization or degradation.

  • HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the compound and detect the presence of oligomers or polymers, which would appear as separate peaks.

  • TLC: Thin-Layer Chromatography can provide a quick check for the presence of impurities.[5]

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature 0-8°C (short-term)[1], ≤4°C or -20°C (long-term)[2][3]Reduces the rate of polymerization and degradation reactions.
Storage Atmosphere Inert gas (Nitrogen or Argon)[2][3]Prevents oxidation of the aldehyde group.
pH NeutralBoth acidic and basic conditions can catalyze aldol condensation.
Potential Inhibitor Butylated Hydroxytoluene (BHT) at ~0.1%Acts as an antioxidant to prevent radical-induced polymerization.[3]

Experimental Protocols

Protocol 1: Qualitative Test for the Presence of the Aldehyde Group (Tollen's Test)

This test can be used to confirm the presence of the aldehyde functionality. A negative test on a fresh sample may indicate that the aldehyde has oxidized to a carboxylic acid.

Materials:

  • 0.1 M Silver Nitrate (AgNO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dilute Ammonia (NH₃) solution

  • This compound sample

  • Test tubes and a water bath

Procedure:

  • In a clean test tube, add 2 mL of 0.1 M AgNO₃ solution.

  • Add one drop of 1 M NaOH solution to form a brown precipitate of silver oxide (Ag₂O).

  • Add dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is your Tollen's reagent.

  • Add a small amount of the this compound sample dissolved in a suitable solvent (e.g., ethanol) to the Tollen's reagent.

  • Gently warm the test tube in a water bath at approximately 60°C for 5-10 minutes.[6]

Expected Result:

  • Positive Test: The formation of a silver mirror on the inside of the test tube, or a black precipitate of silver, indicates the presence of the aldehyde group.[7][8]

  • Negative Test: The solution remains clear or shows no significant change.

Protocol 2: Detection of Carbonyl Group using 2,4-Dinitrophenylhydrazine (2,4-DNPH)

This test confirms the presence of the carbonyl group (aldehyde in this case). The resulting derivative can be used to confirm the identity of the aldehyde via its melting point.

Materials:

  • 2,4-Dinitrophenylhydrazine reagent (dissolved in a suitable acidic medium like phosphoric acid and ethanol).[2]

  • This compound sample

  • Suitable solvent (e.g., ethanol)

  • Test tubes or a spotting tile

Procedure:

  • Dissolve a small amount of the this compound in a minimal amount of ethanol.

  • In a separate test tube or well, place approximately 1 mL of the 2,4-DNPH reagent.

  • Add a few drops of the aldehyde solution to the 2,4-DNPH reagent.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, gently warm the mixture in a water bath.[2]

Expected Result:

  • Positive Test: The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of a carbonyl group.[8] The specific color of the precipitate can sometimes give an indication of the conjugation in the aldehyde.

Protocol 3: General Procedure for Adding BHT as a Stabilizer

This is a general guideline for adding Butylated Hydroxytoluene (BHT) as an antioxidant to help prevent polymerization during long-term storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • A suitable solvent in which both are soluble (e.g., a small amount of anhydrous dichloromethane or ethyl acetate)

  • Inert atmosphere (glove box or Schlenk line)

Procedure:

  • Weigh out the desired amount of this compound into a clean, dry storage vial.

  • Calculate the amount of BHT needed to achieve a concentration of approximately 0.1% by weight relative to the aldehyde.

  • In a separate vial, dissolve the calculated amount of BHT in a minimal amount of a volatile, anhydrous solvent.

  • Under an inert atmosphere, add the BHT solution to the this compound.

  • Gently swirl the mixture to ensure even distribution.

  • If a solvent was used, remove it under a gentle stream of inert gas or under high vacuum until a constant weight is achieved.

  • Seal the vial tightly under an inert atmosphere and store at the recommended refrigerated temperature.

References

Technical Support Center: Vilsmeier-Haack Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of pyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of Vilsmeier-Haack reactions of pyrazoles.

Troubleshooting Common Issues in Vilsmeier-Haack Work-up of Pyrazoles

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1]Ensure all glassware is oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃).[1] Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[1]For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature (e.g., to 70-80 °C or even 120 °C).
Incomplete Reaction: Reaction time or temperature may have been insufficient.Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature may be necessary.[1]
Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to harsh work-up conditions.[1]Perform the quenching of the reaction mixture slowly and carefully onto crushed ice to manage the exothermic reaction.[1] Avoid excessively high temperatures during the work-up.
Formation of a Dark, Tarry Residue Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[1]Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to effectively manage the reaction temperature.[1]
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.[1]Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC Side Reactions: The Vilsmeier reagent can react with other functional groups or positions on the pyrazole ring, especially with prolonged reaction times or high temperatures.Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] Ensure the reaction temperature and time are not excessive.[1] Purify the crude product using column chromatography on silica gel or recrystallization.[1]
Difficulty in Isolating the Product Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during the extraction process.[1]Saturate the aqueous layer with a salt, such as brine, to decrease the polarity of the aqueous phase and improve extraction efficiency.
Emulsion Formation During Extraction: This can make the separation of aqueous and organic layers difficult.[1]Add a small amount of brine or a different organic solvent to break up the emulsion. Centrifugation can also be an effective method for phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for a Vilsmeier-Haack reaction of a pyrazole?

The typical work-up involves carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction and hydrolyze the intermediate iminium salt.[1] The resulting mixture is then neutralized with a base, such as a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to a pH of approximately 7.[2] The product is then extracted with an appropriate organic solvent (e.g., chloroform, diethyl ether), and the combined organic layers are dried over an anhydrous salt like magnesium sulfate (MgSO₄).[2] Finally, the solvent is removed under reduced pressure, and the crude product is purified.[2]

Q2: How is the intermediate iminium salt hydrolyzed to the final aldehyde product?

The initial product of the Vilsmeier-Haack reaction is an iminium ion.[3][4] During the work-up, the addition of water leads to the hydrolysis of this iminium salt to the corresponding aldehyde or ketone.[3][4][5][6] This step is crucial for the formation of the final formylated product.

Q3: What are the key safety precautions to consider during the work-up?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The quenching step, where the reaction mixture is added to ice/water, is highly exothermic and should be performed slowly and carefully in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1]

Q4: How can I monitor the progress of the reaction before initiating the work-up?

The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (like aqueous sodium bicarbonate) and extracted with an organic solvent. The organic extract is then spotted on a TLC plate to observe the disappearance of the starting pyrazole and the appearance of the product spot.[1]

Q5: What are suitable methods for purifying the final formylated pyrazole product?

Common purification techniques for formylated pyrazoles include column chromatography on silica gel and recrystallization.[1] The choice of solvent for recrystallization will depend on the specific properties of the product. For some amino-pyrazoles, recrystallization from ethanol has been reported to be effective.

Experimental Protocols

General Work-up and Purification Procedure for the Vilsmeier-Haack Formylation of a Pyrazole

  • Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. In a separate flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice/water mixture.

  • Neutralization: While monitoring the pH, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH) until the mixture reaches a neutral pH (~7).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform, ethyl acetate, or diethyl ether).

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by either column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), or by recrystallization from a suitable solvent.

Visualizations

Workup_Workflow start Reaction Mixture quench Quench: Pour onto crushed ice and water start->quench neutralize Neutralize with base (e.g., Na2CO3) to pH ~7 quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry combined organic layers (e.g., MgSO4) extract->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify crude product (Chromatography/Recrystallization) evaporate->purify product Pure Formylated Pyrazole purify->product

Caption: General workflow for the work-up of a Vilsmeier-Haack reaction.

Troubleshooting_Tree start Work-up Issue? low_yield Low or No Yield? start->low_yield Yes no_issue Successful Work-up start->no_issue No tar Tarry Residue? low_yield->tar No solution1 Check reagent purity and reaction conditions (temp/time). Consider higher temp for unreactive substrates. low_yield->solution1 Yes isolation Isolation Difficulty? tar->isolation No solution2 Improve temperature control. Ensure purity of starting materials. tar->solution2 Yes solution3 Saturate aqueous layer with brine. Use centrifugation to break emulsions. isolation->solution3 Yes

Caption: Decision tree for troubleshooting Vilsmeier-Haack work-up issues.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1H-Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. 1H-Pyrazole-3-carbaldehyde, a key building block in medicinal chemistry, presents a unique spectroscopic profile. This guide provides a comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering insights into its electronic environment and structural nuances in contrast to related aromatic aldehydes.

While experimental ¹H and ¹³C NMR data for this compound is not abundantly available in public spectral databases, analysis of closely related derivatives and the parent pyrazole molecule allows for a detailed predictive comparison. This guide leverages available data for substituted pyrazole carbaldehydes, benzaldehyde, and pyrrole-2-carbaldehyde to provide a comprehensive understanding of the expected spectral features of this compound.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. In this compound, the aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The pyrazole ring protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

CompoundSolventAldehyde H (δ, ppm)Ring H4 (δ, ppm)Ring H5 (δ, ppm)Aromatic/Other H (δ, ppm)
This compound (Predicted) CDCl₃~9.9 - 10.1~6.8 - 7.0~7.7 - 7.9-
Benzaldehyde[1]CDCl₃10.00 (s)--7.52 (m, 2H, meta), 7.62 (tt, 1H, para), 7.86 (d, 2H, ortho)
Pyrrole-2-carbaldehydeCDCl₃9.50 (s)7.01 (m)7.19 (m)6.34 (m, H3)
5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2]DMSO-d₆9.96 (s)--7.05-7.53 (m, 9H), 2.49 (s, 3H)

Note: Data for this compound is predicted based on the analysis of related structures. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, tt = triplet of triplets.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbon of the aldehyde group in this compound is expected to have the largest chemical shift. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the aldehyde substituent.

CompoundSolventC=O (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Aromatic/Other C (δ, ppm)
This compound (Predicted) CDCl₃~185 - 187~145 - 147~112 - 114~135 - 137-
BenzaldehydeCDCl₃192.4---128.9 (C-meta), 129.7 (C-ortho), 134.4 (C-para), 136.3 (C-ipso)
Pyrrole-2-carbaldehydeCDCl₃179.8-121.9133.4109.4 (C2), 149.3 (C5)
5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[2]DMSO-d₆186.2151.2123.1138.313.8 (CH₃), 126.3, 129.5, 129.6, 130.0, 130.3, 132.5, 133.0, 138.1

Note: Data for this compound is predicted based on the analysis of related structures.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of pyrazole derivatives. The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weigh 5-10 mg of the purified sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube securely and ensure the sample is fully dissolved, using gentle vortexing if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Caption: Predicted ¹H and ¹³C NMR signal correlations for this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the logical relationships in NMR signal interpretation and the general workflow for NMR analysis.

G NMR Signal Interpretation Pathway cluster_0 ¹H NMR Data cluster_1 Structural Information chem_shift_h Chemical Shift (δ) electronic_env Electronic Environment chem_shift_h->electronic_env integration Integration proton_ratio Proton Ratio integration->proton_ratio multiplicity Multiplicity neighboring_protons Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constant (J) connectivity Connectivity coupling->connectivity structure Molecular Structure electronic_env->structure proton_ratio->structure neighboring_protons->structure connectivity->structure G General NMR Experimental Workflow start Sample Preparation instrument_setup Instrument Setup (Lock, Shim) start->instrument_setup acquisition Data Acquisition (¹H, ¹³C, etc.) instrument_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end Structure Elucidation analysis->end

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures by analyzing their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of pyrazole-3-carbaldehyde against its structural isomers and analogues, imidazole-2-carbaldehyde and pyrrole-2-carbaldehyde. The data presented herein, including key fragment ions and their proposed pathways, offers a valuable resource for the identification and characterization of these important chemical entities.

Comparative Fragmentation Analysis

The mass spectrometry fragmentation of pyrazole-3-carbaldehyde and its comparators, imidazole-2-carbaldehyde and pyrrole-2-carbaldehyde, reveals distinct patterns that are indicative of their underlying molecular structures. Under electron ionization (EI), these molecules undergo characteristic bond cleavages and rearrangements, yielding a unique fingerprint of fragment ions.

Pyrazole-3-carbaldehyde, with a molecular weight of 96.09 g/mol , is expected to exhibit a prominent molecular ion peak (M+) at m/z 96. Typical fragmentation of aldehydes involves the loss of a hydrogen atom ([M-1]+) or the entire formyl group ([M-29]+).[1] For pyrazole-3-carbaldehyde, this would correspond to fragments at m/z 95 and m/z 67, respectively. Furthermore, the pyrazole ring is known to undergo characteristic fragmentation through the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N2).

Imidazole-2-carbaldehyde, also with a molecular weight of 96.09 g/mol , displays a molecular ion peak at m/z 96.[2][3] Its fragmentation is characterized by the loss of a carbon monoxide (CO) molecule, resulting in a significant fragment at m/z 68.[2] Another notable fragment is observed at m/z 41, corresponding to the [C2H3N]+ ion.[2]

Pyrrole-2-carbaldehyde, with a molecular weight of 95.10 g/mol , presents its molecular ion at m/z 95.[4][5] Under electron ionization, alkylated pyrrole derivatives typically show a stable molecular ion.[6] Common fragmentation pathways for pyrrole derivatives can include the loss of substituents and cleavage of the pyrrole ring itself.[6]

The table below summarizes the key mass spectral data for these three heterocyclic aldehydes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
Pyrazole-3-carbaldehydeC4H4N2O96.099695 ([M-H]+), 67 ([M-CHO]+), 69 ([M-HCN]+), 40
Imidazole-2-carbaldehydeC4H4N2O96.0996[2]68 ([M-CO]+)[2], 41 ([C2H3N]+)[2]
Pyrrole-2-carbaldehydeC5H5NO95.1095[4][5]67 ([M-CO]+), 39

Proposed Fragmentation Pathway of Pyrazole-3-carbaldehyde

The fragmentation of pyrazole-3-carbaldehyde under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to yield smaller, stable fragment ions. The proposed pathway highlights the key fragmentation steps, including the characteristic losses from both the aldehyde substituent and the pyrazole ring.

Pyrazole_3_carbaldehyde_Fragmentation M Pyrazole-3-carbaldehyde (m/z 96) M_plus [M]+• (m/z 96) M->M_plus -e- frag1 [M-H]+ (m/z 95) M_plus->frag1 -H• frag2 [M-CHO]+ (m/z 67) M_plus->frag2 -CHO• frag4 [M-HCN]+ (m/z 69) M_plus->frag4 -HCN frag3 [M-H-N2]+ (m/z 67) frag1->frag3 -N2 frag6 [C2H2N]+ (m/z 40) frag2->frag6 -HCN frag5 [C3H4N]+ (m/z 54) frag4->frag5 -CH3

Caption: Proposed fragmentation pathway of pyrazole-3-carbaldehyde.

Experimental Protocols

The following section details a general methodology for acquiring electron ionization mass spectra of heterocyclic aldehydes, ensuring reproducibility and data accuracy.

Sample Preparation: Samples of pyrazole-3-carbaldehyde, imidazole-2-carbaldehyde, and pyrrole-2-carbaldehyde are prepared by dissolving a small amount of the solid compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Mass Spectrometry Analysis: Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) source.[2] The samples are introduced into the ion source via a direct insertion probe or a gas chromatography (GC) interface.[2]

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[2]

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 35-500

The workflow for a typical mass spectrometry experiment is outlined in the diagram below.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Sample GC Gas Chromatography (GC) Sample->GC Probe Direct Insertion Probe Sample->Probe IonSource Ion Source (EI, 70 eV) GC->IonSource Probe->IonSource MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum

Caption: General workflow for mass spectrometry analysis.

By understanding the distinct fragmentation patterns of pyrazole-3-carbaldehyde and its related heterocyclic aldehydes, researchers can confidently identify these compounds in complex mixtures and gain deeper insights into their chemical properties. This comparative guide serves as a practical reference for the application of mass spectrometry in the fields of chemical synthesis, drug discovery, and materials science.

References

A Comparative Study: Pyrazole-3-carbaldehyde vs. Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of two key pyrazole isomers.

This guide provides an objective comparison of pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde, two isomeric heterocyclic aldehydes that serve as crucial building blocks in medicinal chemistry and materials science. While structurally similar, the position of the carbaldehyde group on the pyrazole ring significantly influences their reactivity, spectroscopic properties, and utility in the synthesis of bioactive compounds. This document summarizes key experimental data, provides detailed synthetic protocols, and visualizes a key synthetic pathway to aid researchers in selecting the appropriate isomer for their specific applications.

Synthesis Overview

The synthetic routes to pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde differ significantly, reflecting the electronic properties of the pyrazole ring. Pyrazole-4-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazones.[1][2] In contrast, the synthesis of pyrazole-3-carbaldehydes often involves multi-step sequences, such as the oxidation of the corresponding alcohol or other miscellaneous methods.[3]

Table 1: Comparison of Synthetic Methodologies

FeaturePyrazole-3-carbaldehydePyrazole-4-carbaldehyde
Primary Synthetic Route Oxidation of corresponding alcohols, multi-step synthesis from pyrazole precursors.[3]Vilsmeier-Haack reaction of hydrazones.[1][2]
Starting Materials Substituted pyrazoles, pyrazole-3-methanol.Hydrazones derived from methyl ketones and hydrazines.[1][2]
Key Reagents Oxidizing agents (e.g., MnO2, PCC).Vilsmeier reagent (POCl3/DMF).[1][2]
Reaction Conditions Varies depending on the specific route.Typically 60-80 °C.[4][5]
Typical Yields Moderate to good, highly dependent on the chosen route.Good to excellent.[1][4]

Spectroscopic Properties

The position of the aldehyde functionality leads to distinct differences in the spectroscopic signatures of the two isomers. These differences are particularly evident in their 1H and 13C NMR spectra.

Table 2: Comparative Spectroscopic Data

PropertyPyrazole-3-carbaldehydePyrazole-4-carbaldehyde
Molecular Formula C4H4N2OC4H4N2O
Molecular Weight 96.09 g/mol 96.09 g/mol
1H NMR (δ, ppm) Aldehyde proton (CHO): ~9.9-10.1, Ring protons: ~7.8-8.0 and ~6.8-7.0Aldehyde proton (CHO): ~9.8-10.0, Ring protons: ~8.1-8.3 (singlet)
13C NMR (δ, ppm) Aldehyde carbon (CHO): ~185, Ring carbons: variableAldehyde carbon (CHO): ~183, Ring carbons: variable
IR (cm-1) C=O stretch: ~1680-1700C=O stretch: ~1660-1680

Chemical Reactivity and Applications

Both pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde are versatile intermediates in organic synthesis. The aldehyde group in both isomers readily participates in condensation reactions, reductions, and oxidations.[6] However, the electronic environment of the aldehyde group, influenced by its position relative to the ring nitrogen atoms, can affect its reactivity.

Derivatives of both isomers have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Pyrazole-4-carbaldehyde derivatives, in particular, have been extensively investigated for their potential as anti-inflammatory agents (COX-2 inhibitors), antitubercular, antitumor, anti-parasitic, and antiviral agents.[2]

Experimental Protocols

Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general procedure adapted from the literature for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[4][5]

Materials:

  • Substituted hydrazone (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Phosphorus oxychloride (POCl3) (3.0 mmol)

  • Crushed ice

  • Dilute sodium hydroxide solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in dry DMF (4 mL), add POCl3 (3.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent.

Synthesis of Pyrazole-3-carbaldehyde (Illustrative Route)

The synthesis of pyrazole-3-carbaldehyde is less direct. One common approach involves the oxidation of 1H-pyrazole-3-methanol.

Materials:

  • 1H-pyrazole-3-methanol

  • Manganese dioxide (MnO2)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve 1H-pyrazole-3-methanol in dichloromethane.

  • Add an excess of activated manganese dioxide to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude pyrazole-3-carbaldehyde.

  • Purify the product by column chromatography or recrystallization.

Visualized Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes. The following diagram illustrates the key steps in this process.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Cyclization_Intermediate Cyclization Intermediate Vilsmeier_Reagent->Cyclization_Intermediate Electrophilic attack Hydrazone Hydrazone Hydrazone->Cyclization_Intermediate Nucleophilic attack Hydrolysis Hydrolysis Cyclization_Intermediate->Hydrolysis Undergoes Pyrazole_4_carbaldehyde Pyrazole-4-carbaldehyde Hydrolysis->Pyrazole_4_carbaldehyde Yields

Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.

References

A Comparative Guide to the Spectroscopic Validation of 1,3-Disubstituted-1H-Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science.[1][2][3] The structural confirmation of these molecules is paramount, and this document outlines the key spectroscopic signatures observed in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Data Presentation: A Comparative Analysis of Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for various 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, providing a baseline for comparison and validation of newly synthesized compounds.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound/Substituents (R¹, R³)C=O (Aldehyde) StretchC=N (Pyrazole Ring) StretchC=C (Aromatic) StretchC-H (Aromatic) Stretch
1-phenyl, 3-phenyl~1675~1597~1504~3055
1-(substituted phenyl), 3-phenyl1660-16801590-16101490-15203050-3070
1-(2-(substituted phenoxy)acetyl), 3-(2,4-dichlorophenyl)1670-16901580-16001480-15103060-3080

Data compiled from various sources, including theoretical and experimental findings.[1][4][5]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Compound/Substituents (R¹, R³)H-5 (Pyrazole Ring)CHO (Aldehyde)Aromatic ProtonsOther Substituent Protons
1-phenyl, 3-phenyl~8.5~9.97.2 - 8.0-
1-(4-chlorophenyl), 3-phenyl8.459.887.3 - 7.9-
1-(4-methylphenyl), 3-phenyl8.429.857.1 - 7.82.4 (CH₃)
1-(2-(substituted phenoxy)acetyl), 3-(2,4-dichlorophenyl)8.3 - 8.69.7 - 10.06.9 - 7.85.1-5.3 (O-CH₂-C=O)

Chemical shifts are reported in parts per million (ppm) relative to a standard reference.[6][7]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Compound/Substituents (R¹, R³)C-4 (Pyrazole Ring)C-5 (Pyrazole Ring)C=O (Aldehyde)Aromatic Carbons
1-phenyl, 3-phenyl~120~140~185120 - 140
1-(4-chlorophenyl), 3-phenyl~121~141~184122 - 142
1-(4-methylphenyl), 3-phenyl~119~139~185119 - 141 (CH₃ ~21)
1-(2-(substituted phenoxy)acetyl), 3-(2,4-dichlorophenyl)~122~142~183115 - 145

¹³C NMR data provides crucial information on the carbon framework of the molecule.[8][9]

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound/Substituents (R¹, R³)Molecular Ion [M]⁺Key Fragmentation Patterns
1,3-diphenyl-1H-pyrazole-4-carbaldehyde248.28Loss of -CHO, fragmentation of phenyl rings
General 1,3-disubstituted derivativesVariesCleavage of substituent groups, fragmentation of the pyrazole ring

Mass spectrometry confirms the molecular weight and provides insights into the compound's structure through fragmentation analysis.[7][10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific compound and available instrumentation.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the aldehyde C=O stretch, pyrazole ring C=N and C=C stretches, and aromatic C-H stretches.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

    • Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

    • Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments in the molecule.[6][12]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionization: The sample is ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • Detection: The detector records the abundance of each ion.

    • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.[7][11]

Mandatory Visualizations

Workflow for Spectroscopic Validation

The following diagram illustrates the general workflow for the spectroscopic validation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of 1,3-disubstituted- 1H-pyrazole-4-carbaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Elucidation (C-H Framework) NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS->MS_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic validation of pyrazole derivatives.

Logical Relationship of Spectroscopic Data

This diagram illustrates how the data from different spectroscopic techniques are integrated to confirm the chemical structure.

Data_Integration cluster_info Derived Structural Information Spectra IR Spectrum NMR Spectra (¹H, ¹³C) Mass Spectrum Functional_Groups Functional Groups (e.g., C=O, C=N) Spectra:ir->Functional_Groups CH_Framework Carbon-Hydrogen Framework Spectra:nmr->CH_Framework Molecular_Formula Molecular Weight & Elemental Composition Spectra:ms->Molecular_Formula Confirmed_Structure Confirmed Structure of 1,3-disubstituted-1H-pyrazole-4-carbaldehyde Functional_Groups->Confirmed_Structure CH_Framework->Confirmed_Structure Molecular_Formula->Confirmed_Structure

Caption: Integration of data from multiple spectroscopic techniques for structure confirmation.

References

Confirming the Structure of Pyrazole-Based Schiff Bases: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized pyrazole-based Schiff bases is a critical step in ensuring the validity of further studies and the development of potential therapeutic agents. This guide provides a comparative overview of the key experimental techniques employed for this purpose, supported by experimental data and detailed protocols.

The structural elucidation of these compounds relies on a combination of spectroscopic and crystallographic techniques, each providing unique and complementary information. While spectroscopic methods offer insights into the functional groups and connectivity of atoms, single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of the molecule.

Spectroscopic and Crystallographic Data Comparison

The following table summarizes typical data obtained from various analytical techniques used to characterize pyrazole-based Schiff bases. This data is crucial for confirming the formation of the imine (-C=N-) bond and the overall molecular structure.

TechniqueParameterTypical Value/ObservationInformation Provided
¹H NMR Azomethine proton (-CH=N-) chemical shift (δ)8.5 - 9.5 ppm (singlet)Confirms the formation of the Schiff base imine bond.[1][2]
Aromatic protons chemical shift (δ)7.0 - 8.5 ppm (multiplets)Indicates the presence and substitution pattern of aromatic rings.
Pyrazole ring protons chemical shift (δ)Varies depending on substitutionConfirms the integrity of the pyrazole moiety.
NH/OH protons chemical shift (δ)Varies, often broad singlets, D₂O exchangeableIndicates the presence of amine or hydroxyl groups.[3]
¹³C NMR Azomethine carbon (-C=N-) chemical shift (δ)158 - 165 ppmFurther confirms the imine bond formation.[1]
Pyrazole ring carbons chemical shift (δ)Varies depending on substitutionProvides information on the carbon skeleton of the pyrazole ring.
FT-IR Imine (-C=N-) stretching frequency (ν)~1600 - 1640 cm⁻¹Characteristic absorption band confirming the Schiff base linkage.[1]
C=O stretching frequency (ν)~1650 - 1700 cm⁻¹Indicates the presence of a carbonyl group, often from the pyrazole precursor.[2]
N-H/O-H stretching frequency (ν)~3100 - 3500 cm⁻¹ (often broad)Indicates the presence of amine or hydroxyl functional groups.
Mass Spec. Molecular Ion Peak (M⁺ or [M+H]⁺)Corresponds to the calculated molecular weightDetermines the molecular mass of the synthesized compound.[3]
Single-Crystal X-ray Diffraction Bond Lengths & AnglesPrecise measurements (e.g., C=N bond length ~1.28 Å)Provides the definitive 3D molecular structure and confirms connectivity.[4][5]
Crystal System & Space Groupe.g., Monoclinic, P2₁/cDescribes the packing of molecules in the solid state.[4][6]

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a pyrazole-based Schiff base.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Confirmation A Pyrazole Aldehyde/Ketone C Condensation Reaction A->C B Primary Amine B->C D Crude Schiff Base C->D E Recrystallization / Chromatography D->E F Pure Schiff Base E->F G Spectroscopic Analysis (NMR, FT-IR, Mass Spec) F->G H Single-Crystal X-ray Diffraction F->H I Elemental Analysis F->I J Structure Confirmed G->J H->J I->J

Caption: Workflow for Synthesis and Structural Confirmation.

Key Experimental Protocols

Below are detailed methodologies for the principal techniques used in the structural confirmation of pyrazole-based Schiff bases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify the chemical environment of hydrogen and carbon atoms in the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[7][8]

  • Sample Preparation: 5-10 mg of the purified Schiff base is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition:

    • ¹H NMR: A standard proton spectrum is acquired. The appearance of a singlet peak in the range of δ 8.5-9.5 ppm is a strong indication of the formation of the azomethine (-CH=N-) proton.[1][2]

    • ¹³C NMR: A proton-decoupled carbon spectrum is acquired. The resonance for the imine carbon typically appears in the δ 158-165 ppm region.[1]

  • Data Analysis: Chemical shifts, integration values, and coupling patterns are analyzed to elucidate the complete structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer is used.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The presence of a characteristic absorption band around 1600-1640 cm⁻¹ is indicative of the C=N stretching vibration of the imine group, confirming the formation of the Schiff base.[1] Other important bands to note are those for C=O, N-H, and O-H stretching.

Single-Crystal X-ray Diffraction
  • Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) is required.

  • Sample Preparation: A high-quality single crystal of the pyrazole-based Schiff base is carefully selected and mounted on the diffractometer. Crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.[5]

  • Data Acquisition: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Data Analysis: The collected data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall molecular conformation.[4][5] This technique is considered the gold standard for unambiguous structure determination.

Concluding Remarks

A multi-faceted approach combining various spectroscopic techniques and, where possible, single-crystal X-ray diffraction is essential for the robust structural confirmation of pyrazole-based Schiff bases. The data presented in this guide serves as a valuable reference for researchers in the field, enabling them to confidently characterize their synthesized compounds and proceed with further investigations into their biological and chemical properties.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 1H-Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis and development of pharmaceutical intermediates and active pharmaceutical ingredients. 1H-Pyrazole-3-carbaldehyde is a key building block in the synthesis of various biologically active molecules. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for assessing its purity, complete with experimental protocols and supporting data to aid in method selection and development.

Introduction to HPLC in Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the purity analysis of small organic molecules like this compound due to its versatility and compatibility with a broad range of compounds. The choice of stationary phase, mobile phase composition, and detector settings are crucial for achieving optimal separation of the main compound from potential impurities. This guide explores three common RP-HPLC approaches, detailing their respective strengths and considerations.

While specific validated methods for this compound are not extensively published, the methods presented here are based on established principles for analyzing pyrazole derivatives and other heterocyclic aldehydes.[1][2][3]

Comparison of HPLC Methods

The following table summarizes three distinct RP-HPLC methods that can be employed for the purity analysis of this compound. These methods vary in their mobile phase additives, which can significantly impact selectivity and peak shape.

ParameterMethod A: Acetonitrile/Water with TFAMethod B: Methanol/Water with Formic AcidMethod C: Acetonitrile/Water with Phosphoric Acid
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic (e.g., 40% B) or GradientIsocratic (e.g., 50% B) or GradientIsocratic (e.g., 40% B) or Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C30 °C25 °C
Detection Wavelength 210 nm210 nm210 nm
Injection Volume 10 µL10 µL10 µL
Pros Good peak shape for basic impurities, volatile modifier (MS-compatible).[2]MS-compatible, less aggressive than TFA.[4]Excellent peak shape, stable baseline.[1]
Cons TFA can be corrosive and may irreversibly bind to the stationary phase.May provide less peak sharpening than TFA.Not MS-compatible, non-volatile.[1]

Experimental Protocols

Below are detailed experimental protocols for the three compared HPLC methods.

Method A: Acetonitrile/Water with Trifluoroacetic Acid (TFA)

This method is often a good starting point for polar analytes and can provide excellent peak symmetry.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in water (v/v)

  • Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

  • Elution: Isocratic at 60% A and 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Method B: Methanol/Water with Formic Acid

This method is a good alternative when mass spectrometry (MS) compatibility is required.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid, HPLC grade

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in methanol (v/v)

  • Elution: Isocratic at 50% A and 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Method C: Acetonitrile/Water with Phosphoric Acid

This method often provides a very stable baseline and is excellent for routine quality control where MS compatibility is not needed.[1]

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid, HPLC grade

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in water (v/v)

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic at 60% A and 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Visualizing the HPLC Workflow and Method Comparison

The following diagrams illustrate the general workflow for HPLC purity assessment and a comparison of the key parameters of the discussed methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample & Standard Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Separate Chromatographic Separation (Column & Mobile Phase) Degas->Separate Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: General workflow for HPLC purity assessment of this compound.

Method_Comparison cluster_params Method Parameters cluster_methods HPLC Methods Organic Organic Solvent MethodA Method A Organic->MethodA Acetonitrile MethodB Method B Organic->MethodB Methanol MethodC Method C Organic->MethodC Acetonitrile Acid Acid Modifier Acid->MethodA TFA Acid->MethodB Formic Acid Acid->MethodC Phosphoric Acid MS_Compat MS Compatibility MS_Compat->MethodA Yes MS_Compat->MethodB Yes MS_Compat->MethodC No

Caption: Comparison of key parameters for the three HPLC methods.

Considerations for Method Development and Validation

When selecting and developing an HPLC method for purity assessment, several factors should be considered:

  • Potential Impurities: The synthesis of this compound may result in impurities such as starting materials, by-products from side reactions (e.g., over-oxidation to carboxylic acid), or degradation products. The chosen HPLC method should be able to resolve the main peak from all potential and actual impurities.

  • Method Validation: Once a suitable method is selected, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2]

  • Reactive Nature of Aldehydes: Aldehydes can be susceptible to degradation. Care should be taken during sample preparation and analysis to avoid conditions that might alter the purity profile.[5] Using the mobile phase as the sample diluent is generally recommended to ensure compatibility.[2]

This guide provides a starting point for developing a robust HPLC method for the purity assessment of this compound. The optimal method will depend on the specific impurity profile of the sample and the analytical requirements of the laboratory.

References

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and optimization. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides an objective comparison of conventional and microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological choices.

Performance Comparison: A Quantitative Overview

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to significantly reduced reaction times and improved yields compared to classical heating methods. The following table summarizes key quantitative data from comparative studies on pyrazole synthesis.

ParameterConventional SynthesisMicrowave-Assisted Synthesis (MAOS)Reference(s)
Reaction Time 1 - 9 hours2 - 15 minutes[1][2][3]
Yield 48 - 90%62 - 98%[1][2][3]
Temperature 75 - 118°C (Reflux)60 - 120°C[1][2][4][5]
Energy Source External heating (e.g., oil bath, heating mantle)Microwave irradiation[6]
Heating Mechanism Conduction and convection (slow, inefficient)Direct coupling with molecules (rapid, efficient)[6]

The advantages of MAOS include significantly shorter reaction times and increased yields, making it an attractive option for the synthesis of pyrazole compounds.[1][2] Microwave chemistry has transformed organic synthesis by offering more sustainable protocols that can overcome the limitations of conventional heating methods.[5][7] These innovative methodologies not only reduce reaction times and temperatures but also achieve higher yields.[7]

Experimental Protocols

Below are detailed methodologies for the synthesis of pyrazole derivatives using both conventional and microwave-assisted techniques.

Conventional Synthesis: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)

  • Solvent (e.g., ethanol or glacial acetic acid)[4][8]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the hydrazine derivative to the solution. The addition may be exothermic.[8]

  • Heat the reaction mixture to reflux (typically 75-118°C) and maintain for 1 to 9 hours.[1][2][3][8]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazole derivative.[8]

Microwave-Assisted Synthesis

This protocol illustrates a general procedure for the microwave-assisted synthesis of pyrazoles.

Materials:

  • 1,3-dicarbonyl compound or α,β-unsaturated ketone (1 equivalent)[5][9]

  • Hydrazine derivative (1 equivalent)[5][9]

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)[5][10]

  • Microwave vial with a stir bar

Procedure:

  • In a designated microwave vial, combine the 1,3-dicarbonyl compound (or α,β-unsaturated ketone), the hydrazine derivative, and the solvent (if applicable).

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor.

  • Set the reaction parameters: temperature (e.g., 60-120°C), power (e.g., 50-420 W), and reaction time (e.g., 2-15 minutes).[1][2][10]

  • Start the microwave irradiation with stirring.

  • After the reaction is complete, allow the vial to cool to a safe temperature.

  • Open the vial in a fume hood.

  • Isolate the product. If a solid has formed, it can be collected by filtration. Otherwise, the solvent is removed, and the product is purified, typically by recrystallization.[10]

Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for conventional and microwave-assisted pyrazole synthesis.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis C1 Reactant Mixing (Flask) C2 External Heating (Reflux, 1-9 hours) C1->C2 Heat Transfer: Conduction & Convection C3 Cooling C2->C3 C4 Work-up & Purification C3->C4 C5 Final Product C4->C5 M1 Reactant Mixing (Microwave Vial) M2 Microwave Irradiation (2-15 minutes) M1->M2 Direct Energy Transfer M3 Cooling M2->M3 M4 Work-up & Purification M3->M4 M5 Final Product M4->M5

Caption: A comparison of the experimental workflows for conventional and microwave-assisted pyrazole synthesis.

Conclusion

Microwave-assisted synthesis offers a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives. The primary advantages of MAOS are a dramatic reduction in reaction time and often an improvement in product yield.[1][3] While conventional methods are well-established and do not require specialized equipment, the efficiency and speed of microwave synthesis make it a highly attractive option for rapid library synthesis and methodology development in modern chemical research.

References

A Comparative Analysis of the Biological Activities of Pyrazole Aldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The introduction of a formyl (aldehyde) group to this heterocyclic ring system gives rise to pyrazole aldehyde isomers, which serve as versatile synthons for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comparative overview of the anticancer, antifungal, and antimicrobial activities of pyrazole aldehyde isomers, with a focus on pyrazole-3-carbaldehyde, pyrazole-4-carbaldehyde, and pyrazole-5-carbaldehyde derivatives. The biological efficacy of these isomers is often influenced by the position of the aldehyde group, which impacts the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions with biological targets.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of various pyrazole aldehyde derivatives. It is important to note that direct comparative studies of the unsubstituted parent isomers are limited in the available literature. The data presented here is from studies on derivatives, which provides valuable insights into the potential of each isomeric class.

Anticancer Activity

The anticancer potential of pyrazole aldehyde derivatives has been extensively investigated against various cancer cell lines. The data suggests that the substitution pattern on the pyrazole ring, in addition to the position of the aldehyde group, plays a crucial role in determining the cytotoxic efficacy.

Compound/DerivativeIsomer PositionCell LineIC50 (µM)Reference
1-(4-Substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives4-carbaldehydeVarious-[1]
Biphenyl-substituted pyrazole chalcones linked to a pyrrolidine ringNot specifiedMCF-70.17[2]
Pyrazolo[3,4-d]pyrimidine derivatives3,4-fusedMCF-711 - 12[3]

Note: A lower IC50 value indicates greater potency.

Antifungal Activity

Pyrazole aldehyde derivatives have demonstrated significant potential as antifungal agents, with their mechanism of action often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Compound/DerivativeIsomer PositionFungal StrainEC50 (µg/mL)Reference
Isoxazolol pyrazole carboxylate derivativeNot specifiedRhizoctonia solani0.37[4]
Pyrazole carboxamide derivativesNot specifiedVarious-[4]
1,3,4-Oxadiazole derivatives from pyrazole-4-carbaldehyde4-carbaldehydeE. turcicum32.25 - 50.48[5]
Pyrazole analogues containing the aryl trifluoromethoxy groupNot specifiedF. graminearum0.0530 (µM)[6]

Note: A lower EC50 value indicates greater potency.

Antimicrobial Activity

The antimicrobial spectrum of pyrazole aldehydes encompasses a range of Gram-positive and Gram-negative bacteria. The structural modifications of the pyrazole aldehyde core are pivotal in enhancing their antibacterial potency.

Compound/DerivativeIsomer PositionBacterial StrainMIC (µg/mL)Reference
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives4-carbaldehydeS. aureus, E. coli-[7]
3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde4-carbaldehydeVarious-[8]
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one4-carbonylE. coli, S. aureus-[9]
Pyrazolyl–thiazole derivatives of thiophene4-carbaldehydeVarious-[10]

Note: A lower MIC value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the biological activity tables are provided below. These protocols are fundamental for the evaluation and comparison of the efficacy of pyrazole aldehyde isomers and their derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay_Workflow A Cell Seeding in 96-well plates B Incubation (24h) A->B C Treatment with Pyrazole Derivatives B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Absorbance Measurement (570 nm) G->H I Calculation of IC50 Values H->I

MTT Assay Workflow for Anticancer Screening.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole aldehyde derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Mycelium Growth Inhibition Assay for Antifungal Activity

This assay is used to determine the efficacy of compounds in inhibiting the growth of filamentous fungi.

Experimental Workflow:

Mycelium_Growth_Inhibition_Workflow A Preparation of Fungal Culture Plates B Incorporation of Pyrazole Derivatives into Agar A->B C Inoculation with Fungal Mycelial Plugs B->C D Incubation at Optimal Temperature C->D E Measurement of Colony Diameter D->E F Calculation of Percent Inhibition E->F G Determination of EC50 Values F->G

Mycelium Growth Inhibition Assay Workflow.

Protocol:

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend it with various concentrations of the pyrazole aldehyde derivatives.

  • Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge.

  • Measurement: Measure the diameter of the fungal colony in both control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the effective concentration required to inhibit 50% of growth (EC50).

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

Broth_Microdilution_Workflow A Serial Dilution of Pyrazole Derivatives in Broth B Inoculation with Standardized Bacterial Suspension A->B C Incubation (18-24h) B->C D Visual Assessment of Bacterial Growth C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Workflow for MIC Determination.

Protocol:

  • Compound Dilution: Perform serial dilutions of the pyrazole aldehyde derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The biological activities of pyrazole aldehyde isomers and their derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

COX-2 Inhibition Pathway (Anti-inflammatory Activity)

Many pyrazole-containing compounds, including the well-known drug Celecoxib, exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Aldehyde Pyrazole Aldehyde (COX-2 Inhibitor) Pyrazole_Aldehyde->COX2 Inhibition

COX-2 Inhibition by Pyrazole Aldehydes.
Ergosterol Biosynthesis Inhibition Pathway (Antifungal Activity)

The antifungal activity of many azole compounds, a class to which pyrazoles belong, is primarily due to the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Essential Component Pyrazole_Aldehyde Pyrazole Aldehyde (Azole Antifungal) Pyrazole_Aldehyde->Lanosterol_Demethylase Inhibition

References

A Comparative In Silico Analysis of Pyrazole Carbaldehyde Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the computational evaluation of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives as potential COX-2 inhibitors.

In the quest for novel anti-inflammatory drugs with improved efficacy and reduced side effects, pyrazole carbaldehyde derivatives have emerged as a promising class of compounds. Their potential to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade, has been a focal point of recent research. This guide provides a comparative overview of the in silico and computational analysis of a series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives, offering valuable insights for researchers and drug development professionals.

Molecular Docking Analysis against COX-2

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets. In a notable study, a series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were docked into the active site of the COX-2 enzyme to elucidate their potential as inhibitors. The binding energies and key interactions of three representative compounds are summarized below.

Compound IDSubstituent (Aryl Group)Binding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
4a Phenyl-67.10Tyr385, Ser530Val349, Leu352, Tyr385, Phe518, Gly526, Ala527
4c 4-Chlorophenyl-62.95Tyr385, Ser530Val349, Leu352, Tyr385, Phe518, Gly526, Ala527
4h 4-Methoxyphenyl-75.34Tyr385, Ser530Val349, Leu352, Tyr385, Phe518, Gly526, Ala527

In Silico Analysis Workflow

The computational evaluation of drug candidates typically follows a structured workflow, beginning with the design and optimization of the lead compounds, followed by predictive modeling of their biological activity and pharmacokinetic properties.

in_silico_workflow cluster_design Compound Design & Preparation cluster_analysis Computational Analysis cluster_evaluation Evaluation & Optimization ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking admet ADMET Prediction docking->admet sar Structure-Activity Relationship (SAR) docking->sar admet->sar dft DFT Analysis dft->sar lead_opt Lead Optimization sar->lead_opt

A generalized workflow for the in silico analysis of drug candidates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. The following sections outline the typical protocols employed for the in silico analysis of pyrazole carbaldehyde derivatives.

Molecular Docking Protocol

The molecular docking simulations for the 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were performed to predict their binding modes and affinities for the COX-2 enzyme.[1][2]

  • Protein Preparation: The three-dimensional crystal structure of the target protein, COX-2, is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The active site for docking is defined based on the co-crystallized ligand or known binding pocket information.

  • Ligand Preparation: The 2D structures of the pyrazole carbaldehyde derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field to obtain stable conformations.

  • Docking Simulation: A molecular docking program is used to perform the docking calculations. The prepared ligands are docked into the defined active site of the prepared protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores and binding energies. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of their binding.

ADMET Prediction

While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for the compared anti-inflammatory pyrazole carbaldehyde derivatives were not available in the reviewed literature, the general methodology for such predictions is as follows.[3][4][5] In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. Various computational tools and web servers are available for this purpose.

The prediction of ADMET properties is typically based on the physicochemical properties of the molecules, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of the compounds.[6][7]

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the electronic properties of molecules, which can provide insights into their reactivity and stability.[8][9][10][11][12] For pyrazole carbaldehyde derivatives, DFT studies can be used to calculate quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. These calculations are typically performed using quantum chemistry software packages with appropriate basis sets. While specific DFT data for the compared anti-inflammatory compounds were not found in the searched literature, this methodology is widely applied in the computational analysis of pyrazole derivatives.

References

A Comparative Guide to the DNA-Binding Interactions of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of DNA is a cornerstone of many therapeutic strategies, particularly in oncology. Small molecules that can bind to DNA with high affinity and specificity are of significant interest for their potential to modulate gene expression and other DNA-dependent processes. Among the diverse heterocyclic scaffolds explored for this purpose, pyrazole derivatives have emerged as a promising class of DNA-binding agents. Their versatile synthesis allows for extensive structural modifications, enabling the fine-tuning of their DNA interaction profiles. This guide provides a comparative overview of the DNA-binding interactions of various pyrazole derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of DNA-Binding Properties

The interaction of pyrazole derivatives with DNA can occur through several modes, including intercalation between base pairs, binding within the minor or major grooves, or a combination of these. The specific mode and affinity of binding are dictated by the structural features of the pyrazole derivative, such as the nature and position of substituents on the pyrazole ring. The following table summarizes the DNA-binding characteristics of representative pyrazole derivatives from recent studies.

Derivative ClassSpecific Compound(s)DNA Binding ModeBinding Constant (K) M⁻¹Key Findings & Other Notes
1H-Pyrazole-3-carboxamides pym-5Minor Groove Binding1.06 x 10⁵Demonstrated the highest DNA-binding affinity in its series and induced conformational changes in DNA. Also exhibited DNA cleavage activity.[1][2]
pym-55, pym-n, pyz-5Minor Groove BindingN/A (Binding energy predicted)Molecular docking suggested weaker binding affinities compared to pym-5, correlating with steric and electronic factors.[1]
1,3,5-Triphenyl Pyrazoles Compounds 5e and 5qMinor Groove BindingN/AShowed significant antitumor activity. The presence of positive charges on the side chains was highlighted as important for DNA binding.[3][4]
Hybrid Pyrazole Analogues Hybrid 24Minor Groove AlkylationN/A (IC₅₀ = 7.4 nM)A hybrid of a pyrazole analogue of the cyclopropylpyrroloindole (CPI) subunit and distamycin A, showing potent and sequence-specific DNA alkylating activity.[5]
Anthrapyrazole Emodin Derivatives Mono-cationic alkyl side chain derivativesIntercalation (inferred)Significantly higher than emodinThese derivatives exhibited much more potent cytotoxicity against tumor cells compared to the parent compound, emodin.[6]
Polysubstituted Pyrazoles Compound 59Minor Groove BindingN/A (Displaced 90.14% of methyl green)Showed higher anticancer activity against HepG2 cells than cisplatin and demonstrated strong DNA binding affinity.[7]

Experimental Protocols

The characterization of DNA-binding interactions of pyrazole derivatives involves a combination of spectroscopic and biophysical techniques. Below are detailed methodologies for key experiments frequently cited in the literature.

UV-Visible Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of a pyrazole derivative upon its interaction with DNA.

  • Objective: To determine the binding mode (intercalation or groove binding) and calculate the binding constant.

  • Protocol:

    • Prepare a stock solution of the pyrazole derivative in a suitable buffer (e.g., Tris-HCl/NaCl buffer, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The concentration of CT-DNA is typically determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹ cm⁻¹).

    • Titrate a fixed concentration of the pyrazole derivative with increasing concentrations of CT-DNA.

    • Record the UV-Vis absorption spectrum (typically in the range of 200-500 nm) after each addition of DNA and incubation to allow the system to reach equilibrium.

    • Analyze the spectral changes. Hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum are indicative of intercalation, while hypochromism with a smaller or no shift can suggest groove binding.

    • The binding constant (K) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or similar models.

Fluorescence Spectroscopy

Fluorescence quenching assays are employed to study the binding of pyrazole derivatives to DNA, often using a fluorescent probe that binds to DNA, such as ethidium bromide (EB).

  • Objective: To investigate the ability of a pyrazole derivative to displace a DNA-bound fluorescent probe, thereby inferring its binding interaction.

  • Protocol:

    • Prepare a solution of a DNA-ethidium bromide (EB) complex by incubating CT-DNA with EB in a buffer.

    • Record the initial fluorescence emission spectrum of the DNA-EB complex (excitation typically around 480 nm, emission scan from 500 to 700 nm).

    • Add increasing concentrations of the pyrazole derivative to the DNA-EB complex solution.

    • After each addition and incubation, record the fluorescence emission spectrum.

    • A decrease in the fluorescence intensity of the DNA-EB complex indicates that the pyrazole derivative is displacing EB from its binding site on DNA, suggesting a competitive binding interaction, often intercalation.

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for detecting conformational changes in DNA upon the binding of a small molecule.

  • Objective: To determine the effect of pyrazole derivative binding on the secondary structure of DNA.

  • Protocol:

    • Prepare a solution of CT-DNA in a suitable buffer.

    • Record the CD spectrum of DNA alone in the range of 220-320 nm. The spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm.

    • Add the pyrazole derivative to the DNA solution at various molar ratios.

    • Record the CD spectrum after each addition and incubation.

    • Changes in the intensity and position of the CD bands of DNA indicate alterations in its conformation. For instance, an increase in the positive band and a shift in the negative band can be associated with intercalation, while changes in the negative band with minimal effect on the positive band might suggest groove binding.

Visualizing the Process and Pathways

To better understand the experimental workflow and the potential biological implications of DNA binding by pyrazole derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding_studies DNA-Binding Interaction Studies cluster_validation Biological & In Silico Validation synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy characterization->fluorescence cd Circular Dichroism characterization->cd viscosity Viscosity Measurement characterization->viscosity docking Molecular Docking uv_vis->docking fluorescence->docking cd->docking viscosity->docking cytotoxicity Anticancer Activity (IC50) docking->cytotoxicity cleavage DNA Cleavage Assay cytotoxicity->cleavage Signaling_Pathway pyrazole Pyrazole Derivative dna Nuclear DNA pyrazole->dna Binds to Minor Groove/ Intercalates replication_transcription DNA Replication & Transcription pyrazole->replication_transcription Inhibition dna->replication_transcription cell_cycle Cell Cycle Arrest replication_transcription->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1H-Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Pyrazole-3-carbaldehyde, a heterocyclic aldehyde commonly used in organic synthesis. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its associated waste should be conducted in a well-ventilated area or within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3][4]

Core Principle: Professional Hazardous Waste Management

The primary and most critical directive for the disposal of this compound is that it must be treated as hazardous waste.[5][6] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[3][5][7] Due to its potential harm to aquatic life with long-lasting effects, preventing its entry into the environment is a key priority.[5][8] The recommended and safest method of disposal is through a licensed and certified chemical waste disposal company.[1][2][5]

Step-by-Step Disposal Protocol

1. Waste Segregation: Proper segregation is the foundational step in safe chemical waste management.[1]

  • Solid Waste: Unused or expired solid this compound, along with contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled, and sealable container for solid chemical waste.[1][2]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix these solutions with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

2. Container Selection and Labeling: The integrity and clear labeling of waste containers are crucial for safe handling, storage, and transport.

  • Use containers that are chemically compatible with this compound and any solvents used.

  • Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

3. Spill Management: In the event of a spill, prompt and safe cleanup is essential.

  • Wearing appropriate PPE, sweep or vacuum up the spilled solid material, taking care to avoid generating dust.[3][5]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[3]

  • After the bulk of the spill is removed, the area should be decontaminated with a suitable solvent or a large amount of water. Prevent the runoff from entering drains.[3]

4. Disposal of Empty Containers: Empty containers that previously held this compound must also be managed carefully.

  • Containers should be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble).[9][10][11]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[10]

  • Once properly decontaminated, the empty container can typically be disposed of as regular waste, though it is advisable to deface the original label first.[10]

Quantitative Disposal Parameters

ParameterGuidelineCitation
Disposal Method High-temperature incineration with afterburner and scrubber[2][5]
Drain Disposal Strictly prohibited[3][5][7]
Waste Classification Hazardous Waste[5][6]
Environmental Hazard Harmful to aquatic life with long-lasting effects[5][8]
Container Rinsing Triple-rinse with a suitable solvent[9][10][11]
Rinsate Disposal Collect as hazardous liquid waste[10]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type spill Spill Occurs start->spill empty_container Empty Container? start->empty_container solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid storage Store waste in a designated, secure area away from incompatible materials collect_solid->storage collect_liquid->storage cleanup Follow Spill Cleanup Protocol: 1. Wear PPE 2. Contain and collect waste 3. Decontaminate area 4. Dispose of cleanup materials as hazardous waste spill->cleanup cleanup->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal empty_container->waste_type No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste triple_rinse->dispose_container collect_rinsate->storage

Disposal decision workflow for this compound.

Experimental Protocols: Chemical Treatment Considerations

While professional incineration is the recommended disposal route, some general chemical treatment principles for aldehydes exist. However, these should only be performed by trained personnel after a thorough risk assessment and with the approval of your institution's EHS department.

  • Oxidation: There is potential for the oxidation of aldehydes to their corresponding carboxylic acids, which may be less toxic.[9] For example, formaldehyde can be oxidized with sodium hypochlorite.[5] However, this method is not broadly recommended for other aldehydes as it may produce more hazardous chlorinated byproducts.[5] Due to the lack of specific data for this compound, this method is not advised without further research and validation.

  • Neutralization: For some chemical wastes, neutralization to a pH of approximately 7 is a prerequisite for disposal.[9] However, this does not render this compound non-hazardous and does not permit its disposal down the drain.

Given the lack of validated laboratory-scale disposal protocols for this compound, chemical treatment by the generator is not recommended.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for guidance on chemical waste disposal.

References

Personal protective equipment for handling 1H-Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS: 3920-50-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification

This compound is a solid substance that presents several hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • It is a combustible solid, and its combustion may release toxic nitrogen oxide gases.[1][3]

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against eye irritation.[4]
Hand Protection Nitrile or rubber gloves.Provides a barrier against skin contact and irritation. Gloves must be inspected before use.[1][4]
Respiratory Protection N95 mask or a self-inhalation filter gas mask.Necessary when airborne dust concentrations are high or if respiratory irritation occurs.[1][2]
Body Protection Laboratory coat and/or impervious clothing.To prevent skin exposure.[4][5]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.

Step 1: Preparation and Handling
  • Ventilation : Always handle this chemical within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[1][4]

  • Don PPE : Before handling, put on all required PPE as specified in the table above.

  • Avoid Contact : Take care to avoid direct contact with skin and eyes, and do not breathe in the dust.[1][2][4]

  • Safe Practices : Do not eat, drink, or smoke in the handling area.[2][5] Use non-sparking tools to prevent ignition.[4]

  • Hygiene : After handling, wash your hands and any exposed skin thoroughly.[5]

Step 2: Storage
  • Container : Keep the container tightly sealed.[4][5]

  • Atmosphere : Store under an inert gas, such as nitrogen, to maintain stability.[1]

  • Temperature : Store in a cool, dry, and well-ventilated place at a temperature of 4°C or below.[1][5]

  • Incompatibilities : Isolate from strong oxidants, strong acids, and strong bases.[1]

  • Security : The storage area should be locked and accessible only to authorized personnel.[2][5]

Step 3: Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5]

  • Inhalation : Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical advice.[1][5]

  • Spills : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like sand or diatomite. Collect the material into a suitable, closed container for hazardous waste disposal.[1]

Step 4: Disposal
  • Waste Classification : this compound and any contaminated materials must be treated as hazardous waste.[1]

  • Containerization : Place waste into a suitable, sealed, and clearly labeled container for disposal.

  • Professional Disposal : Arrange for disposal through a licensed professional waste disposal service or an approved waste disposal plant. Methods may include incineration or chemical decomposition.[1][5]

  • Environmental Protection : Do not allow the chemical or its waste to enter drains or waterways, as it may be toxic to aquatic life.[1][4]

Visualized Workflow

The following diagram illustrates the logical flow for safely handling this compound from initial preparation through to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling & Disposal prep_A Verify Fume Hood Operation prep_B Don Required PPE (Goggles, Gloves, Lab Coat) prep_A->prep_B handle_A Weigh/Handle Chemical in Fume Hood prep_B->handle_A Proceed to Handling handle_B Keep Container Sealed When Not in Use handle_A->handle_B spill Spill or Exposure? handle_A->spill store_A Store at <= 4°C Under Inert Gas handle_B->store_A If Storing clean_A Decontaminate Work Area handle_B->clean_A If Finished store_B Store Away from Incompatibles store_A->store_B clean_B Segregate Waste as Hazardous clean_A->clean_B clean_C Dispose of Waste via Approved Channels clean_B->clean_C clean_D Wash Hands Thoroughly clean_C->clean_D spill->handle_B No emergency Execute Emergency Procedures spill->emergency Yes

Caption: Safe handling workflow for this compound.

References

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1H-Pyrazole-3-carbaldehyde

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